Product packaging for 1-(4-Bromobutyl)-4-methylbenzene(Cat. No.:CAS No. 99857-43-9)

1-(4-Bromobutyl)-4-methylbenzene

Cat. No.: B3318469
CAS No.: 99857-43-9
M. Wt: 227.14 g/mol
InChI Key: FCYSNQACNGYXEW-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-methylbenzene (CAS 99857-43-9) is a high-purity organic compound with the molecular formula C11H15Br and a molecular weight of 227.14 g/mol . This molecule is classified as an aryl-alkyl halide, a class of compounds highly valued in synthetic chemistry for their dual reactivity . The aromatic ring can undergo electrophilic substitution reactions, while the bromine-terminated alkyl chain is a reactive site for nucleophilic substitutions, such as in cross-coupling reactions and the formation of carbon-carbon bonds . This makes it a versatile building block for constructing more complex molecular architectures in pharmaceutical research and materials science . Researchers utilize this compound as a critical precursor in various transformations. The bromoalkyl chain is particularly useful for introducing the 4-methylbenzyl moiety into target molecules through reactions like alkylations or as a linker in polymer synthesis. When handling, appropriate safety precautions must be observed. The compound has associated hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is essential to use personal protective equipment, including gloves and eye/face protection, and to handle the material in a well-ventilated place . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15B B3318469 1-(4-Bromobutyl)-4-methylbenzene CAS No. 99857-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYSNQACNGYXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a four-step synthesis pathway for 1-(4-Bromobutyl)-4-methylbenzene, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis begins with a Friedel-Crafts acylation of toluene, followed by a series of reduction and substitution reactions. This document details the experimental protocols, quantitative data, and logical workflows to ensure reproducibility and scalability in a laboratory setting.

Synthesis Overview

The synthesis of this compound is achieved through a four-step reaction sequence:

  • Step 1: Friedel-Crafts Acylation. Toluene undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield 4-oxo-4-(p-tolyl)butanoic acid. The para-substituted product is the major isomer due to the ortho, para-directing effect of the methyl group on the toluene ring and steric hindrance at the ortho position.[1]

  • Step 2: Wolff-Kishner Reduction of the Ketone. The carbonyl group of 4-oxo-4-(p-tolyl)butanoic acid is reduced to a methylene group using a Wolff-Kishner reduction. This reaction, which utilizes hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH), is performed under high temperatures and is particularly effective for aryl-alkyl ketones.[2][3][4] This method is preferred over the Clemmensen reduction to avoid the strongly acidic conditions which could potentially interfere with the carboxylic acid functionality.[5]

  • Step 3: Reduction of the Carboxylic Acid. The carboxylic acid group of 4-(p-tolyl)butanoic acid is subsequently reduced to a primary alcohol, 4-(p-tolyl)butan-1-ol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]

  • Step 4: Bromination of the Alcohol. The final step involves the conversion of the primary alcohol, 4-(p-tolyl)butan-1-ol, to the target molecule, this compound. This is accomplished through a nucleophilic substitution reaction using phosphorus tribromide (PBr₃).[8]

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway Toluene Toluene Intermediate1 4-Oxo-4-(p-tolyl)butanoic acid Toluene:e->Intermediate1:w 1. AlCl3 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride:e->Intermediate1:w Intermediate2 4-(p-Tolyl)butanoic acid Intermediate1:e->Intermediate2:w 2. N2H4·H2O, KOH Intermediate3 4-(p-Tolyl)butan-1-ol Intermediate2:e->Intermediate3:w 3. LiAlH4 FinalProduct This compound Intermediate3:e->FinalProduct:w 4. PBr3

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid

Reaction: Friedel-Crafts Acylation

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (0.25 mol).

  • Add dry toluene (100 mL) to the flask.

  • In the addition funnel, place succinic anhydride (0.1 mol) dissolved in 50 mL of dry toluene.

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Slowly add the succinic anhydride solution to the stirred toluene/AlCl₃ suspension over a period of 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[1]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to 50-60 °C and maintain this temperature for 1 hour to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Stir the mixture until the solid dissolves. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of water and ethanol to yield pure 4-oxo-4-(p-tolyl)butanoic acid.

Step 2: Synthesis of 4-(p-Tolyl)butanoic acid

Reaction: Wolff-Kishner Reduction

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-oxo-4-(p-tolyl)butanoic acid (0.05 mol), diethylene glycol (100 mL), and hydrazine hydrate (85%, 0.15 mol).

  • Slowly add potassium hydroxide pellets (0.15 mol) to the mixture.

  • Heat the mixture to 130-140 °C and maintain for 1 hour.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating at this temperature for 4 hours.[4]

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-(p-tolyl)butanoic acid.

Step 3: Synthesis of 4-(p-Tolyl)butan-1-ol

Reaction: Lithium Aluminum Hydride Reduction

Procedure:

  • Set up a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.

  • Carefully add lithium aluminum hydride (0.075 mol) to 100 mL of anhydrous diethyl ether in the flask.

  • Dissolve 4-(p-tolyl)butanoic acid (0.05 mol) in 100 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Cool the LAH suspension in an ice bath.

  • Slowly add the solution of 4-(p-tolyl)butanoic acid to the LAH suspension over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Cool the reaction mixture again in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide, and then 30 mL of water.

  • Stir the resulting granular precipitate for 30 minutes and then filter it off.

  • Wash the precipitate with diethyl ether (3 x 50 mL).

  • Combine the ether filtrates, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-(p-tolyl)butan-1-ol as an oil. The product can be further purified by vacuum distillation.

Step 4: Synthesis of this compound

Reaction: Bromination with PBr₃

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 4-(p-tolyl)butan-1-ol (0.04 mol) dissolved in 50 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.015 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
TolueneC₇H₈92.14Colorless liquid
Succinic AnhydrideC₄H₄O₃100.07White solid
4-Oxo-4-(p-tolyl)butanoic acidC₁₁H₁₂O₃192.21White solid
4-(p-Tolyl)butanoic acidC₁₁H₁₄O₂178.23White solid
4-(p-Tolyl)butan-1-olC₁₁H₁₆O164.24Colorless oil
This compoundC₁₁H₁₅Br227.14Colorless oil

Table 2: Reaction Parameters and Yields

StepReactionKey ReagentsTypical Yield (%)
1Friedel-Crafts AcylationToluene, Succinic Anhydride, AlCl₃75-85
2Wolff-Kishner ReductionN₂H₄·H₂O, KOH80-90
3LAH ReductionLiAlH₄85-95
4BrominationPBr₃70-80
Overall 42-61

Table 3: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Oxo-4-(p-tolyl)butanoic acid 12.1 (s, 1H), 7.85 (d, 2H), 7.25 (d, 2H), 3.20 (t, 2H), 2.70 (t, 2H), 2.40 (s, 3H)200.1, 178.5, 144.2, 134.0, 129.5, 128.2, 33.5, 28.0, 21.6
4-(p-Tolyl)butanoic acid 11.5 (br s, 1H), 7.10 (s, 4H), 2.60 (t, 2H), 2.30 (t, 2H), 2.30 (s, 3H), 1.90 (m, 2H)179.8, 138.0, 135.5, 129.0, 128.2, 34.8, 33.5, 26.5, 21.0
4-(p-Tolyl)butan-1-ol 7.10 (s, 4H), 3.60 (t, 2H), 2.55 (t, 2H), 2.30 (s, 3H), 1.65 (m, 4H), 1.40 (br s, 1H)138.5, 135.0, 129.0, 128.5, 62.5, 35.0, 32.0, 28.0, 21.0
This compound 7.05 (s, 4H), 3.40 (t, 2H), 2.60 (t, 2H), 2.30 (s, 3H), 1.95 (m, 2H), 1.80 (m, 2H)138.2, 135.8, 129.1, 128.4, 35.0, 33.8, 32.5, 30.5, 21.0

Workflow and Logical Relationships

The experimental workflow follows a logical progression from starting materials to the final product, with purification and characterization steps at each stage to ensure the desired intermediate is obtained before proceeding.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction cluster_step3 Step 3: LAH Reduction cluster_step4 Step 4: Bromination s1_react Reaction Setup (Toluene, Succinic Anhydride, AlCl3) s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Recrystallization s1_workup->s1_purify s1_char Characterization of 4-Oxo-4-(p-tolyl)butanoic acid s1_purify->s1_char s2_react Reaction Setup (Intermediate 1, N2H4·H2O, KOH) s1_char->s2_react s2_workup Acidification & Filtration s2_react->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_char Characterization of 4-(p-Tolyl)butanoic acid s2_purify->s2_char s3_react Reaction Setup (Intermediate 2, LiAlH4) s2_char->s3_react s3_workup Quenching & Filtration s3_react->s3_workup s3_purify Vacuum Distillation s3_workup->s3_purify s3_char Characterization of 4-(p-Tolyl)butan-1-ol s3_purify->s3_char s4_react Reaction Setup (Intermediate 3, PBr3) s3_char->s4_react s4_workup Aqueous Workup & Extraction s4_react->s4_workup s4_purify Vacuum Distillation s4_workup->s4_purify s4_char Characterization of This compound s4_purify->s4_char

Figure 2: General experimental workflow for the synthesis.

This in-depth guide provides the necessary information for the successful synthesis of this compound. The provided protocols are based on established chemical principles and can be adapted for various scales of production. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Spectroscopic Profile of 1-(4-Bromobutyl)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromobutyl)-4-methylbenzene. Due to the limited availability of public experimental data, this document presents a combination of predicted spectroscopic values based on analogous structures and detailed, generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in compound verification, reaction monitoring, and quality control.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
~7.10d, J ≈ 8 Hz2HAr-H (ortho to CH₃)
~7.00d, J ≈ 8 Hz2HAr-H (ortho to butyl)
~3.40t, J ≈ 7 Hz2H-CH₂-Br
~2.60t, J ≈ 7 Hz2HAr-CH₂-
~2.30s3HAr-CH₃
~1.90m2H-CH₂-CH₂-Br
~1.75m2HAr-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmProposed Assignment
~138Quaternary Ar-C -CH₂
~135Quaternary Ar-C -CH₃
~129Ar-C H
~128Ar-C H
~35Ar-C H₂-
~34-C H₂-Br
~33-C H₂-CH₂Br
~30Ar-CH₂-C H₂-
~21Ar-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3020-3080MediumAromatic C-H stretch
~2850-2960StrongAliphatic C-H stretch
~1615, 1515Medium-StrongAromatic C=C stretch
~1450MediumCH₂ bend
~810Strongp-disubstituted benzene C-H bend
~650-550Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zRelative IntensityProposed Fragment
228/230High[M]⁺ (Molecular ion peak, bromine isotope pattern)
149Medium[M - Br]⁺
105High[C₈H₉]⁺ (p-methylbenzyl cation)
91Very High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃)[1]. The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), though referencing to the residual solvent peak is also common[1]. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates[2]. For solid samples, a thin film can be cast by dissolving the compound in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate[2]. The sample is then placed in the beam path of an FTIR spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Compound Synthesis/ Purification Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Verification Structure Verification Data_Processing->Structure_Verification

Caption: A flowchart of the general process for spectroscopic analysis.

References

An In-depth Technical Guide to 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromobutyl)-4-methylbenzene, a bifunctional organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide presents its confirmed identity and proposes synthetic methodologies based on established chemical principles and analogous compounds.

IUPAC Name and Structure

The nomenclature and structural representation of this compound are fundamental to its identity in chemical literature and databases.

  • IUPAC Name: this compound

  • Synonyms: p-(4-Bromobutyl)toluene, 4-(p-Tolyl)butyl bromide

  • Chemical Structure: The molecule consists of a toluene core where the benzene ring is substituted with a methyl group and a 4-bromobutyl group at the para (1,4) positions.

Chemical structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. It should be noted that while the molecular formula and weight are exact, other properties may be estimated due to a lack of specific experimental data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Solubility Expected to be insoluble in water, soluble in common organic solvents
Boiling Point Not determined
Melting Point Not determined
Density Not determined

Synthesis of this compound

This protocol is an adaptation of the synthesis of (4-bromobutyl)benzene.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-methylphenyl)butanol in a suitable anhydrous solvent like diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.5 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for a specified period (e.g., 2-4 hours) or until TLC analysis indicates the complete consumption of the starting alcohol. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion if necessary.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4-(4-methylphenyl)butanol reaction Bromination with PBr3 in an anhydrous solvent start->reaction quench Quench with water reaction->quench extract Organic Extraction quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable bifunctional building block in organic synthesis. The presence of a reactive alkyl bromide and a modifiable aromatic ring allows for its incorporation into more complex molecular architectures.

  • Synthetic Intermediate: The primary utility of this compound is as an intermediate. The 4-bromobutyl chain can undergo nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 4-(p-tolyl)butyl moiety.

  • Drug Discovery: In drug discovery, such building blocks are crucial for creating libraries of compounds for screening. The p-tolyl group is a common feature in many biologically active molecules, and the butyl linker provides conformational flexibility. This compound could be used to synthesize analogs of existing drugs or to develop new chemical entities targeting various biological pathways. For instance, it could be used to tether the p-tolyl group to a pharmacophore to probe binding interactions within a protein's active site.

G cluster_reagents Reactants cluster_reaction Reaction cluster_product Product reagent This compound reaction Nucleophilic Substitution (SN2) reagent->reaction nucleophile Nucleophile (Nu-) (e.g., R-NH2, R-SH, R-O-) nucleophile->reaction product New Molecule with 4-(p-tolyl)butyl Moiety reaction->product

Caption: Role of this compound as a synthetic intermediate.

Conclusion

This compound is a versatile, though not widely documented, chemical building block. Its structure allows for straightforward functionalization, making it a potentially useful tool for chemists in both academic research and the pharmaceutical industry. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening the door for its use in the synthesis of novel organic compounds and potential drug candidates. Further research into the specific properties and reactions of this compound would be beneficial to fully exploit its synthetic potential.

References

starting materials for 1-(4-Bromobutyl)-4-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 1-(4-Bromobutyl)-4-methylbenzene, a valuable intermediate in pharmaceutical and organic synthesis. The document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound serves as a crucial building block in the synthesis of various complex organic molecules. Its bifunctional nature, featuring an aromatic toluene moiety and a reactive bromobutyl chain, allows for a wide range of subsequent chemical modifications. The most prevalent and reliable synthetic strategy commences with the Friedel-Crafts acylation of toluene, followed by a series of reduction and halogenation steps. This guide will focus on this principal pathway, providing detailed procedural information and expected outcomes.

Core Synthetic Pathway: From Toluene to this compound

The synthesis of this compound is typically achieved through a three-stage process starting from toluene and succinic anhydride. The overall workflow is depicted below.

G Toluene Toluene & Succinic Anhydride Ketoacid 4-Oxo-4-(p-tolyl)butanoic acid Toluene->Ketoacid Friedel-Crafts Acylation (AlCl3) CarboxylicAcid 4-(p-Tolyl)butanoic acid Ketoacid->CarboxylicAcid Ketone Reduction (Wolff-Kishner or Clemmensen) Alcohol 4-(p-Tolyl)butan-1-ol CarboxylicAcid->Alcohol Carboxylic Acid Reduction (e.g., BH3-THF) FinalProduct This compound Alcohol->FinalProduct Bromination (e.g., PBr3)

Caption: Overall synthetic workflow for this compound.

Stage 1: Friedel-Crafts Acylation of Toluene

The initial step involves the electrophilic aromatic substitution of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-oxo-4-(p-tolyl)butanoic acid.[1][2] The reaction preferentially occurs at the para position of the toluene ring due to the steric hindrance of the methyl group.[3]

G cluster_0 Mechanism of Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride Complex Activated Complex SuccinicAnhydride->Complex + AlCl3 AlCl3 AlCl3 AcyliumIon Acylium Ion Complex->AcyliumIon Ring Opening SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Attack by Toluene Toluene Toluene Product 4-Oxo-4-(p-tolyl)butanoic acid SigmaComplex->Product Rearomatization

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled.

  • Reactant Charging: The flask is charged with anhydrous aluminum chloride (0.0275 mol) and a solvent such as methylene chloride (8 mL).[1] The mixture is cooled to 0°C in an ice bath.[1]

  • Acylating Agent Preparation: A solution of succinic anhydride (0.025 mol) in a suitable solvent is prepared.

  • Reaction: The succinic anhydride solution is added dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature at 0°C.[3] After the addition is complete, a solution of toluene (0.025 mol) in methylene chloride (5 mL) is added dropwise.[1]

  • Reaction Progression: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice (25 g) and concentrated hydrochloric acid (10 mL).[1] The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[1] The combined organic layers are washed with water, 1 M sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.[1]

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data: Friedel-Crafts Acylation
ParameterValue/RangeReference
Toluene:Succinic Anhydride:AlCl₃ Molar Ratio 1 : 1 : 1.1[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 1.5 - 2.5 hours[1]
Typical Yield 60 - 85%[4]

Stage 2: Reduction of 4-Oxo-4-(p-tolyl)butanoic acid

The intermediate keto-acid can be reduced in a two-step process to first form 4-(p-tolyl)butanoic acid and then 4-(p-tolyl)butan-1-ol.

Step 2a: Reduction of the Ketone Functionality

To selectively reduce the ketone to a methylene group while preserving the carboxylic acid, either the Wolff-Kishner or Clemmensen reduction is employed. The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions.[5][6]

  • Wolff-Kishner Reduction: This method is performed under strongly basic conditions using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[7][8] It is suitable for substrates that are sensitive to acid.[9]

  • Clemmensen Reduction: This reduction is carried out in strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6] It is particularly effective for aryl-alkyl ketones.[6]

G cluster_WK Wolff-Kishner Reduction cluster_C Clemmensen Reduction Ketoacid 4-Oxo-4-(p-tolyl)butanoic acid WK_reagents NH2NH2, KOH High Temperature C_reagents Zn(Hg), HCl CarboxylicAcid 4-(p-Tolyl)butanoic acid WK_reagents->CarboxylicAcid C_reagents->CarboxylicAcid

References

physical properties of 1-(4-Bromobutyl)-4-methylbenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

One supplier of this chemical compound lists it as a liquid at room temperature, which indicates that its melting point is below standard ambient temperature. Another supplier explicitly states that data for the boiling point is unavailable.

While direct data for 1-(4-Bromobutyl)-4-methylbenzene is not available, the physical properties of structurally similar compounds can provide some context. It is crucial to note that these are distinct molecules and their properties are not interchangeable, but they can offer a general understanding of the expected physical state and volatility.

Data on Structurally Related Compounds

Compound NameChemical StructureMelting Point (°C)Boiling Point (°C)
1-Bromo-4-methylbenzene26-29184
1-(Bromomethyl)-4-methylbenzene34-36218-220
1-Bromo-4-butylbenzeneNot availableNot available
1-(4-Bromobutoxy)-4-methylbenzeneLiquid at room temp.Not available

Disclaimer: The data presented in this table is for informational purposes only and pertains to compounds structurally related to this compound. These values should not be used as substitutes for the physical properties of this compound.

Experimental Protocols for Physical Property Determination

In the absence of reported values, the melting and boiling points of this compound would need to be determined experimentally. Standard laboratory procedures for these determinations are well-established.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.

General Protocol using a Capillary Tube Method:

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, with the temperature being monitored closely.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This provides the melting point range.

  • Cooling and Repetition: The apparatus is allowed to cool, and the determination is typically repeated to ensure accuracy.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

General Protocol using a Micro Boiling Point Method:

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath.

  • Observation of Ebullition: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Temperature Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2][3][4][5]

Logical Workflow for Physical Property Determination

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Obtain Pure Sample B Prepare Capillary Sample A->B C Heat in Melting Point Apparatus B->C D Record Melting Range C->D E Repeat for Accuracy D->E F Obtain Pure Sample G Prepare Micro Boiling Point Setup F->G H Heat Sample and Observe Bubbles G->H I Cool and Record Temperature at Liquid Entry H->I J Repeat for Accuracy I->J

Caption: General experimental workflows for determining the melting and boiling points of an organic compound.

Signaling Pathways and Biological Activity

A thorough search of scientific literature and databases did not yield any information regarding the involvement of this compound in any specific signaling pathways or its application in drug development. Therefore, no diagrams or detailed descriptions of its biological activity can be provided at this time. Further research would be required to investigate any potential biological effects of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-Butyltoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-butyltoluene, a key transformation in organic synthesis for the preparation of versatile brominated intermediates. The document details the underlying reaction mechanisms, regioselectivity, and experimental protocols for both aromatic and benzylic bromination pathways. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

4-Butyltoluene is a readily available aromatic hydrocarbon that serves as a valuable starting material in the synthesis of more complex molecules. The introduction of a bromine atom onto either the aromatic ring or the benzylic position of the methyl group via electrophilic or radical substitution, respectively, significantly enhances its synthetic utility. The resulting bromo-derivatives are precursors to a wide array of compounds through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. Understanding and controlling the regioselectivity of the bromination of 4-butyltoluene is therefore of critical importance for synthetic chemists.

The two primary bromination pathways discussed in this guide are:

  • Electrophilic Aromatic Bromination: Substitution of a hydrogen atom on the aromatic ring with a bromine atom. This reaction is directed by the activating and directing effects of the alkyl substituents.

  • Benzylic Bromination: Substitution of a hydrogen atom on the methyl group via a free radical mechanism.

This guide will delve into the specifics of each of these transformations.

Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring of 4-butyltoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Regioselectivity

The regiochemical outcome of the electrophilic bromination of 4-butyltoluene is governed by the directing effects of the two alkyl substituents: the methyl group and the butyl group. Both are ortho-, para-directing activators of the aromatic ring. Since the para position to the methyl group is occupied by the butyl group, and vice-versa, bromination is directed to the positions ortho to these groups.

The two possible products of monobromination are therefore 2-bromo-4-butyltoluene and 3-bromo-4-butyltoluene . Steric hindrance from the bulky butyl group is expected to influence the product distribution, with substitution at the less hindered position being favored.

Reaction Mechanism

The mechanism of electrophilic aromatic bromination involves three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a more potent electrophile.

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-butyltoluene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

Electrophilic_Aromatic_Bromination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Electrophile Br⁺---Br---FeBr₃⁻ Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ 4-Butyltoluene 4-Butyltoluene Sigma_Complex Sigma Complex (Resonance Stabilized) 4-Butyltoluene->Sigma_Complex + Br⁺---Br---FeBr₃⁻ Product Bromo-4-butyltoluene Sigma_Complex->Product - H⁺ HBr HBr

Diagram 1: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol: Electrophilic Aromatic Bromination

The following protocol is a general procedure adapted from the bromination of similar dialkylbenzenes and can be optimized for 4-butyltoluene.

Materials:

  • 4-Butyltoluene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HBr gas evolved), dissolve 4-butyltoluene (1.0 eq) in dichloromethane.

  • Add a catalytic amount of iron(III) bromide (0.05 eq). If using iron filings, add a small amount and a single crystal of iodine to initiate the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Quantitative Data
Product NamePredicted Yield (%)1H NMR (δ, ppm, CDCl₃) (Predicted)13C NMR (δ, ppm, CDCl₃) (Predicted)
2-Bromo-4-butyltoluene Major Isomer7.3-7.5 (m, 2H), 7.0-7.2 (m, 1H), 2.5-2.7 (t, 2H), 2.3-2.4 (s, 3H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H)~142, ~138, ~132, ~129, ~126, ~123, ~35, ~33, ~22, ~21, ~14
3-Bromo-4-butyltoluene Minor Isomer7.2-7.4 (m, 2H), 7.0-7.1 (d, 1H), 2.5-2.7 (t, 2H), 2.3-2.4 (s, 3H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H)~143, ~139, ~131, ~130, ~128, ~125, ~35, ~33, ~22, ~21, ~14

Note: The predicted yields and spectroscopic data are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary.

Benzylic Bromination

Benzylic bromination of 4-butyltoluene involves the substitution of a hydrogen atom on the methyl group. This reaction proceeds through a free-radical chain mechanism and is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions.

Reaction Mechanism

The radical mechanism for benzylic bromination with NBS involves three stages:

  • Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS by heat or light to generate a small amount of bromine radicals.

  • Propagation: A bromine radical abstracts a benzylic hydrogen from 4-butyltoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product, 4-(bromomethyl)butylbenzene, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Benzylic_Bromination cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., AIBN, light) Br_radical Br• Initiator->Br_radical generates Termination_Products Termination Products (e.g., Br₂, etc.) Br_radical->Termination_Products 2 Br• -> Br₂ 4-Butyltoluene 4-Butyltoluene Benzylic_Radical Benzylic Radical (Resonance Stabilized) 4-Butyltoluene->Benzylic_Radical + Br• Product 4-(Bromomethyl)butylbenzene Benzylic_Radical->Product + Br₂ Br2 Br₂

Diagram 2: Mechanism of Radical Benzylic Bromination.
Experimental Protocol: Benzylic Bromination

Materials:

  • 4-Butyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or ethyl acetate

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Hexane

Procedure:

  • To a solution of 4-butyltoluene (1.0 eq) in the chosen solvent in a round-bottom flask, add NBS (1.05 eq) and a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).

  • Reflux the mixture with vigorous stirring. The reaction can be initiated by a sunlamp if no chemical initiator is used.

  • Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with an aqueous solution of sodium carbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from hexane at low temperature.

Quantitative Data
Product NamePredicted Yield (%)1H NMR (δ, ppm, CDCl₃) (Predicted)13C NMR (δ, ppm, CDCl₃) (Predicted)
4-(Bromomethyl)butylbenzene 60-807.1-7.4 (m, 4H), 4.5 (s, 2H), 2.6 (t, 2H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H)~143, ~136, ~129, ~128, ~35, ~34, ~33, ~22, ~14

Note: The predicted yields and spectroscopic data are based on typical values for benzylic brominations of similar substrates.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of brominated 4-butyltoluene derivatives is outlined below.

Experimental_Workflow Start Start: 4-Butyltoluene Reaction Bromination Reaction (Electrophilic or Radical) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Aqueous Workup/Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Brominated Product Characterization->Final_Product

An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of toluene with 4-bromobutyryl chloride, a key reaction for the synthesis of versatile intermediates in drug development and organic synthesis. The resulting product, 4-bromo-1-(p-tolyl)butan-1-one, serves as a valuable precursor for a variety of more complex molecules, including heterocyclic compounds and polycyclic structures.

Reaction Overview and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction forms a new carbon-carbon bond between the aromatic substrate and the acylating agent.[1] In this specific case, toluene is acylated by 4-bromobutyryl chloride, typically using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-bromobutyryl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[2]

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[2]

Regioselectivity: The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para-directing group. However, due to the steric hindrance imposed by the bulky acyl group, the acylation occurs almost exclusively at the para position.[4] This high regioselectivity is a significant advantage of this reaction, leading primarily to the formation of 4-bromo-1-(p-tolyl)butan-1-one.

Caption: Reaction mechanism of the Friedel-Crafts acylation of toluene.

Experimental Protocols

The following is a representative protocol adapted from standard procedures for Friedel-Crafts acylation.[3][5] All glassware must be thoroughly dried before use, as aluminum chloride is highly moisture-sensitive.

Materials and Equipment:

  • Reagents: Toluene, 4-bromobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄), ice.

  • Equipment: Three-neck round-bottom flask, addition funnel, reflux condenser, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware.

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The outlet of the condenser should be fitted with a gas trap (e.g., a tube leading to a beaker of water or a drying tube) to handle the evolving HCl gas.[5]

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-bromobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-bromo-1-(p-tolyl)butan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

G start Start: Assemble Dry Glassware suspend_alcl3 Suspend AlCl₃ in anhydrous DCM Cool to 0-5 °C start->suspend_alcl3 add_acyl_chloride Dropwise addition of 4-bromobutyryl chloride in DCM suspend_alcl3->add_acyl_chloride form_complex Stir for 15-30 min to form acylium ion complex add_acyl_chloride->form_complex add_toluene Dropwise addition of toluene in DCM at < 10 °C form_complex->add_toluene react Warm to RT Stir for 1-2 hours add_toluene->react quench Quench: Pour mixture into ice and conc. HCl react->quench extract Separate organic layer Extract aqueous layer with DCM quench->extract wash Wash combined organic layers: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry over Na₂SO₄ Filter and concentrate wash->dry purify Purify product via distillation or column chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation.

Quantitative Data

While extensive data for this specific transformation is not widely published in peer-reviewed journals, typical yields for Friedel-Crafts acylations are generally good to excellent. The high regioselectivity simplifies purification and improves isolated yields.

ParameterValue/ObservationSource
Typical Yield 83% (isolated)PhD Thesis, University of North Texas, 2013
Major Product 4-bromo-1-(p-tolyl)butan-1-one[4]
Isomer Distribution Virtually all para-substitution[4]
Catalyst Stoichiometry >1.0 equivalent of AlCl₃ required[1]

Table 1: Reaction Parameters and Yields. A stoichiometric amount of Lewis acid is necessary because the product ketone complexes with AlCl₃, rendering it inactive as a catalyst.[1]

PropertyData
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Appearance Light yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J=8.2 Hz, 2H), 7.26 (d, J=8.0 Hz, 2H), 3.55 (t, J=6.4 Hz, 2H), 3.16 (t, J=7.0 Hz, 2H), 2.41 (s, 3H), 2.26 (p, J=6.7 Hz, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 198.5, 143.9, 134.1, 129.3, 128.3, 37.8, 33.0, 27.9, 21.6.
IR (neat, cm⁻¹) ~1685 (C=O, aromatic ketone), ~2920 (C-H, alkyl), ~1605 (C=C, aromatic)

Table 2: Physicochemical and Spectroscopic Data for 4-bromo-1-(p-tolyl)butan-1-one. (NMR and physical appearance data from PhD Thesis, University of North Texas, 2013; IR data is predicted based on typical values for this functional group).

Potential Side Reactions and Limitations

While generally a robust reaction, several side reactions and limitations must be considered:

  • Intramolecular Cyclization: The most significant side reaction is the potential for a subsequent intramolecular Friedel-Crafts alkylation. The bromoalkyl chain of the product, 4-bromo-1-(p-tolyl)butan-1-one, can be activated by the Lewis acid to form a carbocation, which can then attack the electron-rich aromatic ring to form a six-membered ring, yielding 7-methyl-3,4-dihydronaphthalen-1(2H)-one (a tetralone). This is more likely at higher temperatures or with prolonged reaction times. Careful control of temperature is crucial to favor the intermolecular acylation over the intramolecular alkylation.

  • Catalyst Deactivation: The Lewis acid catalyst is extremely sensitive to moisture. Any water present in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive and significantly reducing the reaction yield.[3]

  • Substrate Limitations: Friedel-Crafts reactions are generally unsuccessful on aromatic rings that are strongly deactivated (e.g., containing -NO₂, -CF₃, -SO₃H groups) or those containing basic amine groups (-NH₂, -NHR, -NR₂), which complex irreversibly with the Lewis acid catalyst.[2]

Applications in Research and Drug Development

The product, 4-bromo-1-(p-tolyl)butan-1-one, is a highly versatile synthetic intermediate. Its utility stems from its two distinct reactive sites:

  • The Bromoalkyl Chain: The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, and cyanides, enabling the synthesis of diverse molecular scaffolds.

  • The Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol (which can be a precursor to chiral compounds), completely deoxygenated to an alkyl chain via Wolff-Kishner or Clemmensen reduction, or used as a handle for further carbon-carbon bond-forming reactions (e.g., Wittig or Grignard reactions).

This dual functionality makes it a valuable building block for synthesizing:

  • Tetralone Derivatives: As mentioned, controlled intramolecular cyclization provides access to the tetralone core, a common motif in natural products and pharmacologically active molecules.

  • Heterocyclic Compounds: The bromo-ketone can be used in cyclocondensation reactions to form various heterocycles, which are prevalent in medicinal chemistry.

  • Linear Scaffolds for Drug Discovery: The alkyl chain can be extended or functionalized to create linear molecules that can serve as linkers or pharmacophores in drug design.

References

Methodological & Application

Application Notes and Protocols: Formation of (4-(p-tolyl)butyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-(4-Bromobutyl)-4-methylbenzene, resulting in (4-(p-tolyl)butyl)magnesium bromide. This specific Grignard reagent is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutic agents.

The synthesis of this reagent presents a unique challenge due to the presence of both an aryl group and a primary alkyl bromide. This structure can potentially lead to an intramolecular cyclization reaction, forming 1-methyl-1,2,3,4-tetrahydronaphthalene as a significant byproduct. The protocols outlined below are designed to favor the formation of the desired linear Grignard reagent by carefully controlling reaction conditions.

Reaction and Potential Side Reaction

Primary Reaction: Grignard Reagent Formation

The desired reaction involves the insertion of magnesium into the carbon-bromine bond of the butyl chain.

Potential Side Reaction: Intramolecular Cyclization

The newly formed Grignard reagent can act as an internal nucleophile, attacking the aromatic ring and leading to a cyclized byproduct.

Minimizing this side reaction is crucial for achieving a good yield of the desired Grignard reagent.

Experimental Protocols

Protocol 1: Standard Grignard Formation

This protocol outlines the general procedure for the formation of the Grignard reagent. Dilute conditions and controlled temperature are important to minimize the intramolecular side reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of inert gas to exclude atmospheric moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. This helps to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings.

  • Reaction: Once the reaction initiates (indicated by a color change and/or gentle refluxing), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The use of a dilute solution is recommended to reduce the likelihood of intramolecular cyclization.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.

  • Quenching and Work-up: The Grignard reagent is typically used in situ for the next reaction step. If isolation of a derivative is required for characterization, the reaction can be quenched by pouring it onto a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride. The product can then be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed, dried, and concentrated.

Data Presentation
ParameterValue/RangeCitation
Reactants
This compound1.0 eq
Magnesium1.2 - 1.5 eq
Solvent Anhydrous THF[1][2]
Initiator Iodine (catalytic)[3]
Reaction Temperature Room Temperature to Reflux[2]
Reaction Time 1 - 3 hours
Typical Yield Moderate to Good (highly dependent on conditions)

Mandatory Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Activate_Mg Activate Mg with Iodine Inert_Atmosphere->Activate_Mg Add_Substrate Add 1-(4-Bromobutyl) -4-methylbenzene in THF Activate_Mg->Add_Substrate Stir Stir at RT/Reflux Add_Substrate->Stir Titration Titrate to Determine Concentration Stir->Titration In_Situ_Use Use in Subsequent Reaction Titration->In_Situ_Use

Caption: Workflow for the formation of (4-(p-tolyl)butyl)magnesium bromide.

Logical Relationship of Reaction Components

Reaction_Components reagent This compound product (4-(p-tolyl)butyl)magnesium Bromide reagent->product reacts with mg Magnesium (Mg) mg->product reacts with solvent Anhydrous THF solvent->product facilitates side_product 1-Methyl-1,2,3,4-tetrahydronaphthalene product->side_product can cyclize to

Caption: Key components and their roles in the Grignard reaction.

Applications in Drug Development

The (4-(p-tolyl)butyl)magnesium bromide reagent is a versatile intermediate for introducing a p-tolylbutyl moiety into a target molecule. This structural motif can be found in various pharmacologically active compounds. The Grignard reagent can be used in a variety of reactions, including:

  • Reaction with Carbonyl Compounds: Addition to aldehydes, ketones, and esters to form corresponding alcohols, which are common precursors in drug synthesis.[4]

  • Reaction with Epoxides: Ring-opening of epoxides to yield β-hydroxy ethers.

  • Cross-Coupling Reactions: In the presence of a suitable catalyst, it can be coupled with various organic halides to form more complex structures.[2]

  • Reaction with Carbon Dioxide: Carboxylation to produce 5-(p-tolyl)pentanoic acid, a useful building block.

The p-tolylbutyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating its lipophilicity, metabolic stability, and interaction with biological targets.

Conclusion

The successful formation of (4-(p-tolyl)butyl)magnesium bromide requires careful control of reaction conditions to minimize intramolecular cyclization. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize this valuable Grignard reagent for its application in organic synthesis and drug discovery. The provided diagrams offer a clear visual representation of the experimental workflow and the relationships between the reaction components.

References

Application Notes and Protocols for the Use of 1-(4-Bromobutyl)-4-methylbenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[2] While traditionally employed for the coupling of sp²-hybridized carbons (e.g., aryl-aryl coupling), significant advancements have expanded its scope to include the coupling of sp³-hybridized alkyl halides.[1][2] This development is of particular interest to the pharmaceutical industry, as it allows for the synthesis of molecules with greater three-dimensional character, a desirable trait for drug candidates.[3]

This document provides detailed application notes and protocols for the use of 1-(4-bromobutyl)-4-methylbenzene, a primary alkyl bromide, in Suzuki coupling reactions with various arylboronic acids. The resulting 1-aryl-4-(p-tolyl)butane structures are valuable scaffolds in medicinal chemistry, with potential applications in the development of novel therapeutics.

Challenges in Alkyl-Aryl Suzuki Coupling

The Suzuki coupling of alkyl bromides presents unique challenges compared to their aryl counterparts. The primary competing side reactions include:

  • β-Hydride Elimination: This is a common decomposition pathway for alkylpalladium intermediates, leading to the formation of an alkene and regeneration of a palladium hydride species.[4]

  • Hydrolysis: In aqueous reaction media, the alkyl halide can undergo hydrolysis to form the corresponding alcohol, reducing the yield of the desired coupled product.[4]

Careful selection of reaction parameters, including the catalyst, ligand, base, and solvent, is crucial to minimize these side reactions and achieve high yields of the desired C(sp³)-C(sp²) coupled product.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of primary alkyl bromides with arylboronic acids. While specific data for this compound is limited in the literature, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(OAc)₂ (2 mol%)PCy₃ (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)802p-tolylboronic acid85-95[5]
Pd₂(dba)₃ (1-2 mol%)AntPhos (2-4 mol%)TMSOK (1.2 equiv)THF250.25-1Phenylboronic acid80-96[3]
Na₂PdCl₄ (10 mol%)TXPTS (15 mol%)K₂CO₃ (3 equiv)Water45244-Methoxyphenylboronic acid68[4]
Pd(OAc)₂ (2 mol%)P(t-Bu)₂Me (4 mol%)KOt-Bu (1.5 equiv)tert-Amyl alcohol2512Phenylboronic acid85[6]
PdCl₂(dppf) (3 mol%)dppfK₂CO₃ (2 equiv)Dimethoxyethane802N-Boc-2-pyrroleboronic acidHigh[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a representative arylboronic acid. This protocol is a composite based on established methods for primary alkyl bromides.[3][4][5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Under a counterflow of inert gas (N₂ or Ar), add the arylboronic acid (1.2 mmol), this compound (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aryl-4-(p-tolyl)butane.

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ + Base Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Reactants1 R¹-X (this compound) Reactants1->OxAdd Reactants2 R²-B(OR)₂ (Arylboronic Acid) + Base Reactants2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Schlenk flask under inert gas - Add Pd(OAc)₂, Ligand start->setup reagents Add Reagents: - this compound - Arylboronic Acid - Base setup->reagents solvent Add Solvents: - Anhydrous Toluene - Degassed Water reagents->solvent reaction Heat and Stir (e.g., 80°C, 2-12 h) solvent->reaction workup Aqueous Work-up: - Dilute with EtOAc and H₂O - Separate layers, extract - Wash, dry, and concentrate reaction->workup purification Purification: - Flash Column Chromatography workup->purification product Characterize Product: - NMR, MS purification->product

Caption: General workflow for the Suzuki coupling experiment.

Applications in Drug Development

The 1-aryl-4-(p-tolyl)butane scaffold is of interest in drug discovery due to its structural resemblance to various biologically active molecules. The lipophilic nature and conformational flexibility of the butyl chain, combined with the biaryl system, can facilitate interactions with various biological targets. For instance, related biaryl structures are found in compounds developed as anti-inflammatory agents and androgen receptor antagonists.[8][9] The Suzuki coupling provides a versatile platform for generating libraries of these compounds by varying the arylboronic acid coupling partner. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-aryl-4-(p-tolyl)butanes from this compound. By carefully selecting the catalyst, ligand, base, and solvent, the challenges associated with the coupling of primary alkyl bromides can be overcome to achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable transformation in their synthetic endeavors, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-(4-Bromobutyl)-4-methylbenzene. This primary alkyl bromide is an excellent substrate for SN2 reactions, allowing for the introduction of a variety of functional groups, which is a common strategy in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

This compound is a versatile reagent in organic synthesis. Its primary carbon-bromine bond is susceptible to backside attack by a wide range of nucleophiles, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This concerted mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, typically results in high yields and predictable stereochemistry if a chiral center were present.[1] The key factors favoring an SN2 pathway for this substrate are its primary nature, which minimizes steric hindrance, and the use of strong nucleophiles in polar aprotic solvents.[3][4]

This document outlines protocols for the synthesis of three key derivatives: an alkyl azide, an alkyl nitrile, and an alkyl aryl ether.

Factors Favoring SN2 Reactions for this compound

The choice of reaction conditions is critical to ensure a clean SN2 reaction and avoid competing elimination (E2) pathways.

SN2_Factors sub This compound (Primary Alkyl Halide) outcome Favored SN2 Pathway sub->outcome Low Steric Hindrance nuc Strong Nucleophile (e.g., N3⁻, CN⁻, PhO⁻) nuc->outcome High Nucleophilicity sol Polar Aprotic Solvent (e.g., DMF, DMSO, Acetone) sol->outcome Stabilizes Transition State

Caption: Factors favoring the SN2 pathway for this compound.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution reactions of this compound.

General Experimental Workflow

The general workflow for these reactions is depicted below.

experimental_workflow start Start reactants Combine this compound, nucleophile, and solvent start->reactants reaction Heat reaction mixture (e.g., 60-100 °C) reactants->reaction monitoring Monitor reaction progress (TLC or GC) reaction->monitoring workup Aqueous workup (Quench, Extract, Wash) monitoring->workup purification Purify crude product (Column Chromatography or Distillation) workup->purification characterization Characterize pure product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for SN2 reactions.

Protocol 1: Synthesis of 1-(4-Azidobutyl)-4-methylbenzene

This protocol describes the synthesis of an alkyl azide, a versatile intermediate that can be readily reduced to a primary amine.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-azidobutyl)-4-methylbenzene as a colorless oil.

Protocol 2: Synthesis of 5-(4-Methylphenyl)pentanenitrile

This protocol details the formation of a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reaction Scheme:

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO (0.6 M).[5][6]

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to 100 °C and stir for 3-5 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the mixture and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude nitrile can be purified by vacuum distillation to yield 5-(4-methylphenyl)pentanenitrile.

Protocol 3: Synthesis of 1-Methyl-4-(4-phenoxybutyl)benzene (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage via the Williamson ether synthesis.[7][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane

  • 1 M Sodium hydroxide solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone (0.4 M), add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain 1-methyl-4-(4-phenoxybutyl)benzene.

Data Presentation

The following tables summarize representative quantitative data for the described reactions.

Table 1: Reactant and Product Information

ReactionStarting MaterialNucleophileProductMolecular Formula (Product)Molecular Weight (Product)
1 This compoundSodium Azide1-(4-Azidobutyl)-4-methylbenzeneC₁₁H₁₅N₃189.26 g/mol
2 This compoundSodium Cyanide5-(4-Methylphenyl)pentanenitrileC₁₂H₁₅N173.26 g/mol
3 This compoundPhenol/K₂CO₃1-Methyl-4-(4-phenoxybutyl)benzeneC₁₇H₂₀O240.34 g/mol

Table 2: Representative Reaction Parameters and Yields

ReactionSolventTemperature (°C)Time (h)Typical Yield (%)
1 DMF804-685-95%
2 DMSO1003-580-90%
3 AcetoneReflux (~56)12-1875-85%

Table 3: Representative Spectroscopic Data for Products

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
1-(4-Azidobutyl)-4-methylbenzene 7.10 (d, 2H), 7.05 (d, 2H), 3.28 (t, 2H), 2.60 (t, 2H), 2.32 (s, 3H), 1.75-1.60 (m, 4H)138.5, 135.4, 129.1, 128.8, 51.4, 35.1, 28.6, 26.5, 21.0~2925 (C-H), ~2095 (N₃) , ~1515 (Aromatic C=C)
5-(4-Methylphenyl)pentanenitrile 7.12 (d, 2H), 7.08 (d, 2H), 2.65 (t, 2H), 2.35 (t, 2H), 2.33 (s, 3H), 1.80-1.65 (m, 4H)137.9, 135.6, 129.2, 128.7, 119.5 (CN) , 34.8, 30.5, 25.1, 21.0, 17.1~2930 (C-H), ~2245 (C≡N) , ~1515 (Aromatic C=C)
1-Methyl-4-(4-phenoxybutyl)benzene 7.30-7.25 (m, 2H), 7.10 (d, 2H), 7.05 (d, 2H), 6.95-6.88 (m, 3H), 3.98 (t, 2H), 2.65 (t, 2H), 2.32 (s, 3H), 1.90-1.75 (m, 4H)159.0 , 138.2, 135.3, 129.4, 129.1, 128.8, 120.7, 114.5, 67.8 (O-CH₂) , 35.2, 29.0, 26.3, 21.0~3030 (Ar C-H), ~2925 (C-H), ~1240 (C-O) , ~1598, 1495 (Aromatic C=C)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. IR frequencies highlight characteristic peaks.

Reaction Mechanism: SN2 Pathway

The nucleophilic substitution on this compound proceeds via a concerted SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu- Nu⁻ TS [Nu···C···Br]⁻   / | \  H  H  R' Nu-->TS Backside Attack R-Br H | C — Br / \ H  R' R-Br->TS R-Nu Nu — C    / | \   H  H  R' TS->R-Nu Bond Formation Br- Br⁻ TS->Br- Bond Breaking

Caption: Concerted SN2 mechanism for nucleophilic substitution.

References

Application Notes and Protocols: 1-(4-Bromobutyl)-4-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-bromobutyl)-4-methylbenzene as a versatile alkylating agent in organic synthesis. The inclusion of a butyl spacer and a terminal aromatic methyl group makes this reagent particularly useful for introducing a flexible, lipophilic moiety into a variety of molecular scaffolds. This can be advantageous in drug discovery for probing binding pockets of biological targets and modifying the pharmacokinetic properties of lead compounds.

Applications in the Synthesis of Biologically Active Molecules

This compound is an effective reagent for the alkylation of a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. This reactivity allows for the synthesis of diverse structures with potential applications in medicinal chemistry.

N-Alkylation of Heterocycles: A primary application of this reagent is the N-alkylation of heterocyclic systems such as indoles, carbazoles, and benzimidazoles. The resulting N-substituted products are scaffolds found in numerous biologically active compounds. The introduction of the 4-(p-tolyl)butyl group can enhance the lipophilicity and modulate the biological activity of the parent heterocycle.

O-Alkylation of Phenols: Phenolic hydroxyl groups can be readily alkylated to form the corresponding ethers. This transformation is crucial for modifying the properties of phenolic compounds, such as improving their metabolic stability or altering their receptor binding affinity.

S-Alkylation of Thiols: Thiols are efficiently converted to their corresponding thioethers using this compound. Thioether linkages are present in various pharmaceuticals and play a role in modulating biological activity.

Alkylation of Amines: Primary and secondary amines can be alkylated to introduce the 4-(p-tolyl)butyl group, leading to the formation of secondary and tertiary amines, respectively. This modification can significantly impact the basicity, polarity, and pharmacological profile of the parent amine.

Experimental Protocols

The following are representative protocols for the alkylation of various nucleophiles using this compound. These protocols are based on established methods for similar alkylating agents.

Protocol 1: N-Alkylation of Carbazole

This protocol describes the synthesis of 9-(4-(p-tolyl)butyl)-9H-carbazole.

Reaction Scheme:

N_Alkylation_Carbazole cluster_reactants Reactants cluster_conditions Conditions carbazole Carbazole product 9-(4-(p-tolyl)butyl)-9H-carbazole carbazole->product alkyl_halide This compound alkyl_halide->product base K2CO3 base->product Base solvent DMF solvent->product Solvent, 80 °C

General N-Alkylation Workflow.

Materials:

  • Carbazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of carbazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

ParameterValue
Reactant Ratio Carbazole : Alkylating Agent : Base (1 : 1.2 : 2)
Solvent Anhydrous DMF
Temperature 80 °C
Reaction Time 12-24 hours
Expected Yield 70-90% (based on similar reactions)
Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-methoxy-4-(4-(p-tolyl)butoxy)benzene.

Reaction Scheme:

O_Alkylation_Phenol cluster_reactants Reactants cluster_conditions Conditions phenol 4-Methoxyphenol product 1-Methoxy-4-(4-(p-tolyl)butoxy)benzene phenol->product alkyl_halide This compound alkyl_halide->product base K2CO3 base->product Base solvent Acetonitrile solvent->product Solvent, Reflux

General O-Alkylation Workflow.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add this compound (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

ParameterValue
Reactant Ratio Phenol : Alkylating Agent : Base (1 : 1.1 : 1.5)
Solvent Anhydrous Acetonitrile
Temperature Reflux (~82 °C)
Reaction Time 8-16 hours
Expected Yield 80-95% (based on similar reactions)
Protocol 3: S-Alkylation of Thiophenol

This protocol describes the synthesis of phenyl(4-(p-tolyl)butyl)sulfane.

Reaction Scheme:

S_Alkylation_Thiol cluster_reactants Reactants cluster_conditions Conditions thiol Thiophenol product Phenyl(4-(p-tolyl)butyl)sulfane thiol->product alkyl_halide This compound alkyl_halide->product base NaH base->product Base solvent THF solvent->product Solvent, 0 °C to RT

General S-Alkylation Workflow.

Materials:

  • Thiophenol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValue
Reactant Ratio Thiol : Base : Alkylating Agent (1 : 1.2 : 1.1)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours
Expected Yield >90% (based on similar reactions)
Protocol 4: N-Alkylation of a Primary Amine (Benzylamine)

This protocol describes the synthesis of N-(4-(p-tolyl)butyl)benzylamine.

Reaction Scheme:

N_Alkylation_Amine cluster_reactants Reactants cluster_conditions Conditions amine Benzylamine product N-(4-(p-tolyl)butyl)benzylamine amine->product alkyl_halide This compound alkyl_halide->product base K2CO3 base->product Base solvent Acetonitrile solvent->product Solvent, Reflux

General N-Alkylation (Amine) Workflow.

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine benzylamine (2.0 eq), this compound (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

ParameterValue
Reactant Ratio Amine : Alkylating Agent : Base (2 : 1 : 2)
Solvent Anhydrous Acetonitrile
Temperature Reflux (~82 °C)
Reaction Time 12-18 hours
Expected Yield 60-80% (mono-alkylated, may vary with amine)

Summary of Quantitative Data

The following table summarizes the typical reaction conditions and expected outcomes for the alkylation of various nucleophiles with this compound, based on analogous reactions reported in the literature.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
N-Heterocycle CarbazoleK₂CO₃DMF8012-2470-90
Phenol 4-MethoxyphenolK₂CO₃Acetonitrile82 (Reflux)8-1680-95
Thiol ThiophenolNaHTHF0 to RT4-8>90
Amine BenzylamineK₂CO₃Acetonitrile82 (Reflux)12-1860-80

Note: Reaction times and yields are estimates and may vary depending on the specific substrate, purity of reagents, and reaction scale. Optimization of conditions may be necessary for specific applications.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-(4-Bromobutyl)-4-methylbenzene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobutyl)-4-methylbenzene and its structural analogs are valuable starting materials in the synthesis of various pharmaceutical intermediates. The presence of a reactive butyl bromide group and a tolyl moiety allows for the construction of complex molecular architectures found in a range of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, racemic Tolterodine, a potent muscarinic receptor antagonist used for the treatment of urinary incontinence.[1] While the presented synthesis does not commence directly from this compound, it employs a structurally related starting material and illustrates the chemical transformations relevant to the synthesis of phenylpropylamine derivatives, a class of compounds to which intermediates derived from this compound would belong.

Core Application: Synthesis of (±)-Tolterodine

(±)-Tolterodine, chemically named (±)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, is a crucial intermediate and the racemic form of the active pharmaceutical ingredient. The following protocols detail a robust and scalable synthetic route.

Table 1: Summary of Synthetic Steps and Yields
StepReactionStarting MaterialKey ReagentsProductYield (%)
1Reduction of Chromanone6-methyl-4-phenyl-chromen-2-oneLiBH₄3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol93
2Dimesylation3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-olCH₃SO₂Cl, Triethylamine3-(2-(methylsulfonyloxy)-5-methylphenyl)-3-phenylpropyl methanesulfonatequant.
3AminationDimesylated IntermediateN,N-diisopropylamine, KI3-(2-(methylsulfonyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylaminequant.
4HydrolysisMono-mesylated AmineNaOH, MeOH-H₂O(±)-Tolterodinequant.

Note: Yields are based on literature reports and may vary depending on experimental conditions.[1]

Experimental Protocols

Step 1: Synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol

This step involves the reduction of the lactone ring of 6-methyl-4-phenyl-chromen-2-one to afford the corresponding diol.

Materials:

  • 6-methyl-4-phenyl-chromen-2-one

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-4-phenyl-chromen-2-one in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add lithium borohydride (LiBH₄) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiBH₄ by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.

  • The product can be purified by column chromatography on silica gel if necessary. A 93% yield is reported for this step.[1]

Step 2: Synthesis of 3-(2-(methylsulfonyloxy)-5-methylphenyl)-3-phenylpropyl methanesulfonate

Both hydroxyl groups of the diol are converted to mesylates, which are good leaving groups for the subsequent amination step.

Materials:

  • 3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diol from Step 1 in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dimesylated product. This step is reported to proceed in quantitative yield.[1]

Step 3: Synthesis of 3-(2-(methylsulfonyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine

Selective amination of the primary mesylate is achieved using N,N-diisopropylamine.

Materials:

  • 3-(2-(methylsulfonyloxy)-5-methylphenyl)-3-phenylpropyl methanesulfonate

  • N,N-diisopropylamine

  • Potassium iodide (KI)

  • Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dimesylated compound from Step 2 in acetonitrile.

  • Add potassium iodide (1.5 equivalents) and N,N-diisopropylamine (10.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the mono-mesylated amine, which is reported to be obtained in quantitative yield.[1]

Step 4: Synthesis of (±)-Tolterodine

The final step is the hydrolysis of the remaining mesylate group to yield the free phenol.

Materials:

  • 3-(2-(methylsulfonyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the mono-mesylated amine from Step 3 in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain racemic tolterodine. This final step is also reported to proceed in quantitative yield.[1]

Visualizations

Experimental Workflow

Synthesis_Workflow start 6-methyl-4-phenyl- chromen-2-one intermediate1 3-(2-hydroxy-5-methylphenyl)- 3-phenylpropan-1-ol start->intermediate1 LiBH₄, THF intermediate2 Dimesylated Intermediate intermediate1->intermediate2 CH₃SO₂Cl, Et₃N intermediate3 Mono-mesylated Amine intermediate2->intermediate3 i-Pr₂NH, KI end_product (±)-Tolterodine intermediate3->end_product NaOH, MeOH/H₂O

Caption: Synthetic workflow for (±)-Tolterodine.

Signaling Pathway: Muscarinic Receptor Antagonism

Signaling_Pathway ACh Acetylcholine Receptor Muscarinic Receptor (e.g., M2, M3) ACh->Receptor Binds G_protein G-protein activation Receptor->G_protein Activates Tolterodine Tolterodine Tolterodine->Receptor Blocks Effector Downstream Effectors (e.g., PLC, AC) G_protein->Effector Response Cellular Response (e.g., Smooth Muscle Contraction) Effector->Response

Caption: Mechanism of action of Tolterodine.

References

Application Note: Laboratory-Scale Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-(4-Bromobutyl)-4-methylbenzene, a valuable intermediate in organic synthesis and drug discovery. The described methodology is based on a nickel-catalyzed Kumada cross-coupling reaction between a Grignard reagent and a dihaloalkane.

Introduction

This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceutical agents and functional materials. Its bifunctional nature, possessing both an aryl group amenable to further substitution and a terminal alkyl bromide for subsequent nucleophilic displacement or organometallic reactions, makes it a versatile intermediate. The protocol herein details a reliable method for its preparation via the selective mono-arylation of 1,4-dibromobutane with p-tolylmagnesium bromide.

Reaction Principle

The synthesis proceeds via a Kumada cross-coupling reaction. In this reaction, an organomagnesium compound (Grignard reagent), p-tolylmagnesium bromide, couples with an organic halide, 1,4-dibromobutane, in the presence of a nickel catalyst. To favor the desired mono-substitution product and minimize the formation of the bis-arylated byproduct, a significant excess of 1,4-dibromobutane is employed.

Reaction Scheme:

Experimental Protocol

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
p-BromotolueneCH₃C₆H₄Br171.048.55 g (6.0 mL)0.05
Magnesium TurningsMg24.311.34 g0.055
IodineI₂253.811 crystalcatalyticFor Grignard initiation
1,4-DibromobutaneBr(CH₂)₄Br215.9053.98 g (27.0 mL)0.25
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))C₂₇H₂₆Cl₂NiP₂542.060.271 g0.0005Catalyst
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~150 mL-Solvent
Diethyl ether (Et₂O)(C₂H₅)₂O74.12As needed-For extraction
1 M Hydrochloric Acid (HCl)HCl36.46As needed-For quenching
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01As needed-For washing
Brine (Saturated NaCl solution)NaCl58.44As needed-For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-For drying

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Place the magnesium turnings (1.34 g, 0.055 mol) in the flask.

  • Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

  • Under an inert atmosphere (nitrogen or argon), add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of p-bromotoluene (8.55 g, 0.05 mol) in 50 mL of anhydrous THF.

  • Add a small portion (approximately 5-10 mL) of the p-bromotoluene solution to the magnesium suspension.

  • Gently warm the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution. If the reaction does not start, gentle heating or sonication may be applied.

  • Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of p-tolylmagnesium bromide should be used directly in the next step.

Part B: Nickel-Catalyzed Cross-Coupling Reaction

  • In a separate dry flask under an inert atmosphere, prepare a solution of 1,4-dibromobutane (53.98 g, 0.25 mol) and [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.271 g, 0.0005 mol) in 80 mL of anhydrous THF.

  • Cool the 1,4-dibromobutane solution in an ice-water bath.

  • Slowly add the freshly prepared p-tolylmagnesium bromide solution from Part A to the cooled 1,4-dibromobutane solution via a cannula or dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Part C: Work-up and Purification

  • Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to 100 mL of a cold 1 M HCl solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired product, unreacted 1,4-dibromobutane, and a small amount of the bis-arylated byproduct. Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to isolate the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product Yield

CompoundMolar Mass ( g/mol )Amount UsedMolesMolar RatioTheoretical Yield (g)
p-Bromotoluene171.048.55 g0.051-
Magnesium24.311.34 g0.0551.1-
1,4-Dibromobutane215.9053.98 g0.255-
NiCl₂(dppp)542.060.271 g0.00050.01-
This compound227.14---~9.1 g (assuming 80% yield)

Note: The yield is an estimate and will vary depending on the reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_grignard Part A: Grignard Reagent Formation cluster_coupling Part B: Cross-Coupling Reaction cluster_purification Part C: Work-up and Purification A1 p-Bromotoluene A4 Grignard Reaction (Initiation with I₂) A1->A4 A2 Mg Turnings A2->A4 A3 Anhydrous THF A3->A4 A5 p-Tolylmagnesium Bromide Solution A4->A5 B4 Kumada Coupling (0°C to RT) A5->B4 B1 1,4-Dibromobutane B1->B4 B2 NiCl₂(dppp) B2->B4 B3 Anhydrous THF B3->B4 B5 Crude Reaction Mixture B4->B5 C1 Quench with 1M HCl B5->C1 C2 Extraction with Et₂O C1->C2 C3 Washing (NaHCO₃, Brine) C2->C3 C4 Drying (MgSO₄) C3->C4 C5 Solvent Removal C4->C5 C6 Column Chromatography C5->C6 C7 Pure this compound C6->C7

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.

  • Anhydrous solvents are essential. Ensure THF and diethyl ether are properly dried before use.

  • The Grignard formation is exothermic. The addition of the alkyl halide should be controlled to maintain a safe reaction temperature.

  • Quenching of the reaction should be done carefully and slowly, especially on a larger scale, as it is an exothermic process.

  • Nickel catalysts are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • 1,4-Dibromobutane is a lachrymator and is harmful if swallowed or inhaled. Handle with care in a fume hood.

  • p-Bromotoluene is a skin and eye irritant. Avoid contact and wear appropriate PPE.

Application Notes and Protocols: Synthesis of 1-(4-azidobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reaction of 1-(4-Bromobutyl)-4-methylbenzene with sodium azide is a fundamental nucleophilic substitution reaction that yields 1-(4-azidobutyl)-4-methylbenzene. This synthesis is a key step in the introduction of an azide moiety into an organic molecule. The azide functional group is a versatile precursor for various other nitrogen-containing functionalities, such as primary amines via reduction, and is widely used in "click" chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.[1] This application note provides detailed protocols for this reaction under different conditions, safety precautions for handling sodium azide, and a summary of expected outcomes.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this concerted step, the azide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine. Simultaneously, the carbon-bromine bond is broken, and the bromide ion is displaced as a leaving group.[3] The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like DMSO or DMF being particularly effective at solvating the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.[1]

Safety Precautions

Warning: Sodium azide (NaN₃) is a highly toxic and potentially explosive substance.[4] It can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[6][7] All manipulations should be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves.[5][8] Avoid contact with metals, especially heavy metals like lead and copper, as this can form highly explosive metal azides.[4][7] All waste containing sodium azide must be disposed of as hazardous waste according to institutional guidelines.[5]

Experimental Protocols

Below are three distinct protocols for the synthesis of 1-(4-azidobutyl)-4-methylbenzene from this compound and sodium azide.

Protocol 1: Reaction in Dimethyl Sulfoxide (DMSO)

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl halides in DMSO.[9]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a 0.5 M solution of sodium azide in DMSO by stirring the mixture for 24 hours at room temperature to ensure complete dissolution.

  • Reaction Setup: To the 0.5 M solution of sodium azide in DMSO (e.g., 22 mL for 11 mmol of NaN₃), add this compound (10 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water (50 mL). This may be slightly exothermic. Stir the mixture until it cools to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-azidobutyl)-4-methylbenzene can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reaction in Acetone/Water

This protocol is based on a general procedure for the synthesis of azides from alkyl bromides in an acetone/water mixture.[10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (3.0 mmol) in a mixture of acetone and water (4:1 ratio, 15.0 mL).

  • Addition of Reagent: Add sodium azide (4.5 mmol, 1.5 equivalents) to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium chloride (brine) (20 mL).

  • Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent in vacuo after filtration.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure product.

Protocol 3: Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst for the reaction in an aqueous solution, which can be a greener alternative.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (0.08 mol) to a 25% aqueous solution of sodium azide (0.16 mol).

  • Catalyst Addition: Add a phase-transfer catalyst such as Aliquat 336 (0.004 mol).

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by GC.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature and separate the organic and aqueous phases in a separatory funnel.

  • Drying and Concentration: Dry the organic layer with a small amount of magnesium sulfate, filter, and evaporate the solvent.

  • Purification: The product can be purified by distillation under reduced pressure.

Data Presentation

The following table summarizes the reaction conditions for the different protocols. Yields are typically high for SN2 reactions of primary alkyl bromides with sodium azide.

ProtocolSolvent SystemReagentsCatalystTemperatureTypical Reaction TimeExpected YieldReference
1DMSONaN₃ (1.1 equiv.)NoneRoom Temp.Varies (monitor by TLC/GC)>90%[9]
2Acetone/H₂O (4:1)NaN₃ (1.5 equiv.)NoneRoom Temp.Overnight>90%[10]
3H₂ONaN₃ (2.0 equiv.)Aliquat 336100 °C~6 hours~97% (by GC)[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound and NaN3 in chosen solvent system react Stir at specified temperature. Monitor reaction progress (TLC/GC). prep->react quench Quench reaction (e.g., with water) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt (e.g., MgSO4 or Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product 1-(4-azidobutyl)-4-methylbenzene purify->product

Caption: General workflow for the synthesis of 1-(4-azidobutyl)-4-methylbenzene.

Caption: Sₙ2 reaction mechanism for the synthesis of 1-(4-azidobutyl)-4-methylbenzene.

References

preparation of 4-(4-methylphenyl)butanenitrile from 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-methylphenyl)butanenitrile from 1-(4-Bromobutyl)-4-methylbenzene via a nucleophilic substitution reaction. The method involves the displacement of the bromide ion by a cyanide ion, a robust and widely used transformation in organic synthesis for the extension of carbon chains. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and essential safety precautions.

Introduction

The synthesis of nitriles from alkyl halides is a fundamental transformation in organic chemistry. This reaction is particularly valuable as it introduces a versatile cyano group that can be further elaborated into various functional groups, such as carboxylic acids, amines, and ketones. The preparation of 4-(4-methylphenyl)butanenitrile serves as a key step in the synthesis of various more complex molecules in medicinal chemistry and materials science. The protocol described herein utilizes sodium cyanide in a polar aprotic solvent to facilitate the SN2 reaction, ensuring efficient conversion of the starting alkyl bromide.

Data Presentation

ParameterValue
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Boiling Point Approx. 145-150 °C at 15 mmHg (estimated)
Theoretical Yield Varies based on scale, typically 80-95%
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate), insoluble in water.

Characterization Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.13 (d, J = 8.0 Hz, 2H), 7.08 (d, J = 8.0 Hz, 2H), 2.68 (t, J = 7.2 Hz, 2H), 2.33 (t, J = 7.2 Hz, 2H), 2.31 (s, 3H), 1.95 (quint, J = 7.2 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 137.9, 135.7, 129.2, 128.4, 119.5, 34.6, 28.5, 25.0, 21.0, 17.2.
IR (neat) ν 2925, 2860 (C-H), 2245 (C≡N), 1515, 1450 (C=C aromatic) cm⁻¹.

Experimental Protocol

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: To the flask, add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M of the alkyl bromide. Subsequently, add sodium cyanide (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 volumes of the DMSO used).

    • Extract the aqueous phase with diethyl ether (3 x 2 volumes of the DMSO used).

    • Combine the organic layers and wash with brine (2 x 1 volume of the DMSO used).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude 4-(4-methylphenyl)butanenitrile by vacuum distillation to yield a colorless to pale yellow oil.

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle sodium cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid Acidic Conditions: Do not allow sodium cyanide to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of 4-(4-methylphenyl)butanenitrile cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup Add this compound to flask reagents Reagent Addition Add DMSO and Sodium Cyanide setup->reagents react Heating Heat to 80-90 °C for 4-6 hours reagents->react quench Quenching Pour into water react->quench extract Extraction Extract with Diethyl Ether quench->extract wash Washing Wash with Brine extract->wash dry Drying Dry with MgSO₄ wash->dry concentrate Concentration Remove solvent via rotary evaporation dry->concentrate distill Purification Vacuum Distillation concentrate->distill product Final Product | 4-(4-methylphenyl)butanenitrile distill->product

Caption: Experimental Workflow Diagram.

Reaction Pathway

reaction_pathway Reaction Pathway reactant This compound product 4-(4-methylphenyl)butanenitrile reactant->product SN2 Reaction reagent NaCN, DMSO 80-90 °C

Caption: Nucleophilic Substitution Reaction.

Application Notes and Protocols: The Use of 1-(4-Bromobutyl)-4-methylbenzene in the Synthesis of Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Bromobutyl)-4-methylbenzene is a versatile reagent for the synthesis of thermotropic liquid crystals. Its structure provides a flexible butyl spacer and a terminal methylphenyl group, which are desirable features for inducing and modifying liquid crystalline phases. This document outlines the application of this compound in the synthesis of a representative liquid crystal, 4'-((4-methylphenyl)butoxy)-[1,1'-biphenyl]-4-carbonitrile, via the Williamson ether synthesis. The resulting molecule is expected to exhibit mesogenic properties, and its synthesis provides a general framework for the development of new liquid crystal materials.

The Williamson ether synthesis is a reliable and widely used method for preparing ethers from an alcohol and an alkyl halide.[1][2][3] In the context of liquid crystal synthesis, this reaction is frequently employed to connect a flexible alkyl or alkoxy chain to a rigid mesogenic core.[4]

Experimental Protocols

Synthesis of 4'-((4-methylphenyl)butoxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a novel liquid crystal compound by reacting 4-hydroxy-4'-cyanobiphenyl with this compound.

Materials:

  • This compound

  • 4-hydroxy-4'-cyanobiphenyl

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Polarized optical microscope with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-hydroxy-4'-cyanobiphenyl (1.0 g, 5.12 mmol), this compound (1.28 g, 5.63 mmol), and anhydrous potassium carbonate (1.42 g, 10.24 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain the reflux for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting crude product in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it with deionized water (3 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a hexane/dichloromethane solvent mixture to obtain the final product, 4'-((4-methylphenyl)butoxy)-[1,1'-biphenyl]-4-carbonitrile, as a white solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Data Presentation

The expected mesogenic properties of 4'-((4-methylphenyl)butoxy)-[1,1'-biphenyl]-4-carbonitrile can be inferred from data on analogous 4-alkoxy-4'-cyanobiphenyl compounds. The introduction of the 4-methylphenyl group at the end of the flexible chain is anticipated to influence the phase transition temperatures and the stability of the liquid crystalline phases.

CompoundCrystalline to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Reference
4'-butoxy-[1,1'-biphenyl]-4-carbonitrile (4OCB)4863[5]
4'-pentyloxy-[1,1'-biphenyl]-4-carbonitrile (5OCB)5268[5]
4'-hexyloxy-[1,1'-biphenyl]-4-carbonitrile (6OCB)5776[6]
4'-((4-methylphenyl)butoxy)-[1,1'-biphenyl]-4-carbonitrile Expected to be in a similar rangeExpected to be in a similar range

Note: The phase transition temperatures for the target compound are estimations based on the trends observed in the homologous series of 4-alkoxy-4'-cyanobiphenyls. The presence of the terminal phenyl group may lead to higher transition temperatures due to increased molecular rigidity and intermolecular interactions.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 4'-((4-methylphenyl)butoxy)-[1,1'-biphenyl]-4-carbonitrile using the Williamson ether synthesis.

Synthesis_Workflow A This compound D Reaction Mixture A->D Reagent B 4-hydroxy-4'-cyanobiphenyl B->D Reagent C K₂CO₃, Acetone C->D Base & Solvent E Reflux (24h) D->E Heating F Work-up & Purification E->F Crude Product G 4'-((4-methylphenyl)butoxy)- [1,1'-biphenyl]-4-carbonitrile F->G Final Product Logical_Relationship Core Rigid Core (4'-cyanobiphenyl) LC Liquid Crystalline Properties Core->LC Induces Tail Flexible Tail (4-methylphenylbutyl) Tail->LC Modifies Anisotropy Anisotropy LC->Anisotropy Phase Mesophase Formation LC->Phase Temp Transition Temperatures LC->Temp

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromobutyl)-4-methylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-(4-Bromobutyl)-4-methylbenzene using column chromatography. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to column chromatography?

A1: this compound is a relatively non-polar compound due to the presence of the aromatic toluene ring and the alkyl bromide chain. It is practically insoluble in water but soluble in many organic solvents such as hexanes, ethyl acetate, and dichloromethane.[1][2] These properties dictate the choice of a normal-phase chromatography setup with a polar stationary phase and a non-polar mobile phase.

Q2: What is the recommended stationary phase for the purification of this compound?

A2: The standard choice for the stationary phase is silica gel (SiO2).[3] Given the non-polar nature of the target compound, a standard grade of silica gel (e.g., 60 Å, 230-400 mesh) is suitable.

Q3: Which mobile phase (eluent) system is best for separating this compound?

A3: A mixture of a non-polar solvent and a slightly more polar solvent is recommended. The most common and effective systems are mixtures of hexanes (or petroleum ether) and ethyl acetate. To determine the optimal ratio, it is crucial to first run a thin-layer chromatography (TLC) analysis.[4]

Q4: How do I determine the optimal solvent ratio using Thin-Layer Chromatography (TLC)?

A4: The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.15 to 0.35.[5] A higher Rf value for a compound indicates it is less polar.[6] You can test various ratios of hexanes to ethyl acetate (e.g., 9:1, 4:1, 2:1) on a TLC plate to identify the ideal mobile phase for your column.

Q5: Can I use a gradient elution for this purification?

A5: Yes, a gradient elution can be very effective. You can start with a very non-polar mobile phase (e.g., 100% hexanes) to elute any non-polar impurities, and then gradually increase the polarity by adding more ethyl acetate to elute the this compound and any more polar impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough to move the compound.Increase the polarity of the mobile phase by adding a larger proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The compound runs with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).
Poor separation of spots on the TLC plate. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For instance, you could substitute ethyl acetate with dichloromethane or diethyl ether to alter the selectivity of the separation.
The compound streaks on the TLC plate. The sample may be too concentrated, or the compound might be acidic or basic, leading to strong interactions with the silica gel. The compound may also be degrading on the silica.Dilute the sample before spotting it on the TLC plate. If streaking persists, consider adding a small amount of a modifier to the mobile phase (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds). To check for degradation, run a 2D TLC.
The column runs too slowly. The silica gel is packed too tightly, or the particle size is too small.Ensure the silica gel is not packed too tightly. If the problem persists, consider using a coarser grade of silica gel. Applying gentle air pressure (flash chromatography) can also increase the flow rate.
The collected fractions are not pure (contain multiple components). The column was overloaded with the sample. The separation of impurities is very close to the product. The column was not packed properly, leading to channeling.Reduce the amount of crude material loaded onto the column. Optimize the solvent system for better separation (aim for a larger ΔRf between your product and impurities). Ensure the column is packed uniformly without any air bubbles or cracks.
The compound seems to have decomposed on the column. Some compounds are sensitive to the acidic nature of silica gel.Test the stability of your compound on a silica TLC plate before running the column. If it decomposes, you can use a deactivated stationary phase like neutral alumina or florisil.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound using flash column chromatography.

Preparation of the Mobile Phase

Based on preliminary TLC analysis, prepare an appropriate mobile phase. For this compound, a good starting point is a mixture of hexanes and ethyl acetate.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Typical Mobile Phase Hexanes/Ethyl Acetate
Target Rf 0.15 - 0.35

Table 1: Recommended Starting Conditions

Packing the Column
  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[3]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica settle uniformly.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

Loading the Sample
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling-point solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica by draining the solvent until it is level with the sand.

  • Gently add a small amount of the mobile phase and drain again to ensure all the sample is in the silica bed.

Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

  • Collect the eluent in a series of labeled test tubes or flasks.

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

Analysis of Fractions
  • Analyze the collected fractions using TLC to determine which ones contain the purified this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Experimental Workflow Diagram

experimental_workflow Purification Workflow for this compound start Start: Crude Product tlc 1. TLC Analysis (Determine Mobile Phase) start->tlc column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_loading 3. Sample Loading (Minimal Solvent) column_prep->sample_loading elution 4. Elution (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling 7. Combine Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation (Rotary Evaporator) pooling->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromobutyl)-4-methylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a three-step sequence:

  • Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-oxo-4-(p-tolyl)butanoic acid.

  • Reduction: The keto-acid intermediate is reduced to 4-(p-tolyl)butan-1-ol. This often requires a two-step process where the ketone is first reduced (e.g., via Wolff-Kishner reduction), and then the carboxylic acid is reduced (e.g., with a hydride reagent). Alternatively, a strong reducing agent that can simultaneously reduce both functional groups may be used.

  • Bromination: The resulting alcohol is converted to the final product, this compound, using a brominating agent such as phosphorus tribromide (PBr₃).

Q2: What are the primary side reactions I should be aware of during the Friedel-Crafts acylation step?

The main side reaction is the formation of the ortho-isomer, 2-((4-methylphenyl)carbonyl)benzoic acid, although the para-substituted product is generally favored.[1][2] Polysubstitution is less of a concern in acylation compared to alkylation due to the deactivating nature of the acyl group.

Q3: Can I reduce both the ketone and the carboxylic acid in 4-oxo-4-(p-tolyl)butanoic acid in a single step?

While challenging, it is possible with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes, which can reduce both functional groups.[3][4][5] However, a stepwise reduction is often more controlled. The Wolff-Kishner reduction is effective for the ketone, but it will not reduce the carboxylic acid.[6]

Q4: Are there alternative synthetic routes to this compound?

Yes, an alternative approach involves the reaction of a p-tolyl Grignard reagent with 1,4-dibromobutane. However, this method can lead to side products such as the di-substituted product (1,4-di(p-tolyl)butane) and products from the elimination of HBr.

Troubleshooting Guides

Problem 1: Low yield in the Friedel-Crafts Acylation step and formation of a significant amount of an isomeric byproduct.
  • Question: My Friedel-Crafts acylation of toluene with succinic anhydride is giving a low yield of the desired 4-oxo-4-(p-tolyl)butanoic acid, and I'm observing a significant amount of an isomeric byproduct. What could be the cause, and how can I fix it?

  • Answer: The primary cause is likely the formation of the ortho-isomer alongside the desired para-isomer. The methyl group on toluene is an ortho-para director, and while the para-product is sterically favored, the ortho-product can still form.[1][2] Reaction temperature can also influence the isomer distribution. To favor the para-product, it is generally recommended to carry out the reaction at lower temperatures.

ParameterRecommendationPotential Impact on Side Reactions
Temperature 0-5 °C during addition, then room tempLower temperatures increase para-selectivity.
Catalyst Anhydrous AlCl₃Ensure the catalyst is fresh and anhydrous.
Solvent Anhydrous, non-protic (e.g., CS₂, CH₂Cl₂)Prevents quenching of the catalyst.
Problem 2: Incomplete reduction or undesired side products during the reduction of 4-oxo-4-(p-tolyl)butanoic acid.
  • Question: I am attempting to reduce 4-oxo-4-(p-tolyl)butanoic acid, but the reaction is either incomplete or I am getting unexpected side products. What are the likely issues?

  • Answer: The reduction of this intermediate is challenging due to the presence of two functional groups that require different reducing conditions.

    • Using Wolff-Kishner Reduction: This method will effectively reduce the ketone to a methylene group, but the carboxylic acid will remain.[6][7] A common side reaction is the formation of azines.[8] To avoid this, ensure anhydrous conditions and consider the Huang-Minlon modification, which involves distilling off water.[8][9]

    • Using Hydride Reductants (e.g., NaBH₄): Sodium borohydride is not strong enough to reduce the carboxylic acid and will only reduce the ketone to a secondary alcohol, forming 4-hydroxy-4-(p-tolyl)butanoic acid.[3]

    • Using Stronger Hydride Reductants (e.g., LiAlH₄): Lithium aluminum hydride is capable of reducing both the ketone and the carboxylic acid to the corresponding alcohol, yielding 4-(p-tolyl)butane-1,4-diol as a potential intermediate before full reduction to the desired 4-(p-tolyl)butan-1-ol. Careful control of stoichiometry and reaction conditions is crucial.

ReagentTarget Functional GroupPotential Side ProductsTroubleshooting Tips
Wolff-Kishner KetoneAzine, incomplete reaction.Use Huang-Minlon modification; ensure anhydrous conditions.[8][9]
NaBH₄ Ketone4-hydroxy-4-(p-tolyl)butanoic acid.Use a stronger reducing agent for the carboxylic acid in a subsequent step.
LiAlH₄ Ketone & Carboxylic AcidOver-reduction, formation of diols.Add the reagent slowly at low temperatures; use appropriate stoichiometry.
Problem 3: Low yield or impurities during the bromination of 4-(p-tolyl)butan-1-ol.
  • Question: The final bromination step using PBr₃ is giving a low yield of this compound. What could be the problem?

  • Answer: Low yields in this step are often due to incomplete reaction or side reactions.

    • Incomplete Reaction: Ensure that a slight excess of PBr₃ is used and that the reaction is allowed to proceed for a sufficient amount of time. The reaction can be gently heated to ensure completion.

    • Side Reactions: The primary alcohol can undergo elimination to form an alkene, especially at higher temperatures. It is also possible to form phosphite esters as byproducts if the workup is not performed correctly. A basic wash during workup can help to remove acidic byproducts.

Experimental Workflows and Side Reactions

Below are diagrams illustrating the main synthetic pathway and the formation of common side products.

Synthesis_Pathway Toluene Toluene KetoAcid 4-oxo-4-(p-tolyl)butanoic acid Toluene->KetoAcid Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid ReducedProduct 4-(p-tolyl)butan-1-ol KetoAcid->ReducedProduct Reduction FinalProduct This compound ReducedProduct->FinalProduct Bromination (PBr3)

Caption: Overall synthetic route. (Within 100 characters)

Friedel_Crafts_Side_Reactions Toluene Toluene + Succinic Anhydride ParaProduct Para-isomer (desired) Toluene->ParaProduct Acylation at para-position OrthoProduct Ortho-isomer (side product) Toluene->OrthoProduct Acylation at ortho-position

Caption: Isomeric side products in Friedel-Crafts acylation. (Within 100 characters)

Reduction_Side_Reactions KetoAcid 4-oxo-4-(p-tolyl)butanoic acid DesiredReduction 4-(p-tolyl)butan-1-ol KetoAcid->DesiredReduction Complete Reduction IncompleteReduction 4-(p-tolyl)butanoic acid (ketone reduced) KetoAcid->IncompleteReduction Wolff-Kishner AlcoholFormation 4-hydroxy-4-(p-tolyl)butanoic acid (acid not reduced) KetoAcid->AlcoholFormation NaBH4 AzineFormation Azine byproduct KetoAcid->AzineFormation Wolff-Kishner Side Reaction

Caption: Potential outcomes of the reduction step. (Within 100 characters)

References

Technical Support Center: Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(4-Bromobutyl)-4-methylbenzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a Friedel-Crafts acylation route, which is a common and effective method.

Q1: Why is my yield of 4-(p-tolyl)butanoic acid low after the Friedel-Crafts acylation of toluene with succinic anhydride?

A1: Low yields in this step can be attributed to several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity. Ensure you use a fresh, unopened container of the catalyst or a freshly sublimed one.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if it's too high, it can promote side reactions. A controlled temperature, typically between 0°C and room temperature, is recommended.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to maximize the conversion of starting materials. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Poor Mixing: Inadequate stirring can lead to localized overheating and uneven distribution of the catalyst, resulting in side product formation. Vigorous mechanical stirring is recommended.

Q2: I am observing the formation of multiple isomers during the Friedel-Crafts acylation. How can I improve the regioselectivity for the para-substituted product?

A2: The methyl group of toluene is an ortho-, para-director. While the para-product is sterically favored, some ortho-isomer will likely form. To maximize the yield of the para-isomer:

  • Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide or nitrobenzene are often used in Friedel-Crafts reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-product due to its higher thermodynamic stability.

Q3: The reduction of the ketone in 4-(p-tolyl)butanoic acid is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete reduction, whether using a Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction, can be problematic.

  • For Clemmensen Reduction:

    • Activation of Zinc: The zinc amalgam must be freshly prepared and highly active.

    • Acid Concentration: The concentration of hydrochloric acid is crucial and should be maintained throughout the reaction.

    • Reaction Time and Temperature: These reactions can be slow and may require prolonged heating.

  • For Wolff-Kishner Reduction:

    • Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure all reagents and solvents are dry.

    • High Temperature: This reaction typically requires high temperatures (180-200°C) to proceed efficiently. Using a high-boiling solvent like diethylene glycol is common.

    • Base Strength: A strong base like potassium hydroxide or potassium tert-butoxide is necessary.

Q4: During the conversion of 4-(p-tolyl)butanol to this compound using HBr, I am getting a significant amount of an elimination byproduct. How can I minimize this?

A4: The formation of an alkene byproduct is due to the competing E1/E2 elimination reactions. To favor the SN2 substitution:

  • Choice of Brominating Agent: Using PBr₃ instead of HBr can sometimes give better results as it proceeds through a different mechanism that is less prone to carbocation rearrangement and elimination.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Reaction Time: Avoid prolonged reaction times, which can increase the likelihood of side reactions. Monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable method involves a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(p-tolyl)-4-oxobutanoic acid.

  • Reduction: Reduction of the ketone group to a methylene group using either the Clemmensen or Wolff-Kishner reduction to yield 4-(p-tolyl)butanoic acid.

  • Bromination: Conversion of the carboxylic acid to the corresponding alcohol, 4-(p-tolyl)butanol, followed by bromination using a suitable agent like PBr₃ or HBr to give the final product.

Q2: Can I use Friedel-Crafts alkylation with 1,4-dibromobutane and toluene directly?

A2: While theoretically possible, direct Friedel-Crafts alkylation is often problematic for synthesizing this compound. The primary issues are:

  • Polyalkylation: The initial product is more reactive than the starting material, leading to the formation of di- and poly-alkylated products.[1][2]

  • Carbocation Rearrangement: The primary carbocation that would form from 1,4-dibromobutane is unstable and prone to rearrangement, leading to a mixture of isomers.[2][3]

  • Lack of Control: The reaction can be difficult to control and often results in a complex mixture of products, making purification challenging and lowering the overall yield.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids and Bases: Hydrochloric acid, potassium hydroxide, and other strong acids and bases used in the reduction and bromination steps are highly corrosive. Handle with care and appropriate PPE.

  • Solvents: Many organic solvents used are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

  • Brominating Agents: PBr₃ and HBr are corrosive and toxic. Handle them in a fume hood and wear appropriate PPE.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-(p-tolyl)-4-oxobutanoic acid

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClH₂NNH₂, KOH or KOtBu
Solvent Toluene, WaterDiethylene glycol
Temperature Reflux (~110°C)180-200°C
Advantages Milder conditions for some substratesGood for acid-sensitive substrates
Disadvantages Not suitable for acid-sensitive compoundsRequires very high temperatures, strongly basic
Typical Yield 70-85%80-95%

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry toluene (5 eq) at 0°C, add succinic anhydride (1 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • Upon completion, pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-(p-tolyl)-4-oxobutanoic acid.

Protocol 2: Wolff-Kishner Reduction of 4-(p-tolyl)-4-oxobutanoic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(p-tolyl)-4-oxobutanoic acid (1 eq) in diethylene glycol.

  • Add potassium hydroxide (4 eq) and hydrazine hydrate (3 eq).

  • Heat the mixture to 130-140°C for 1 hour.

  • Increase the temperature to 190-200°C and reflux for an additional 3-4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.

  • Extract the product with ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield 4-(p-tolyl)butanoic acid.

Protocol 3: Conversion of 4-(p-tolyl)butanol to this compound

  • This protocol assumes the prior reduction of 4-(p-tolyl)butanoic acid to 4-(p-tolyl)butanol.

  • To a solution of 4-(p-tolyl)butanol (1 eq) in a suitable solvent like diethyl ether or dichloromethane at 0°C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to obtain this compound.

Visualizations

Synthesis_Pathway Toluene Toluene Acylation Friedel-Crafts Acylation (AlCl3) Toluene->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation Intermediate1 4-(p-tolyl)-4-oxobutanoic acid Acylation->Intermediate1 Reduction Wolff-Kishner Reduction (H2NNH2, KOH) Intermediate1->Reduction Intermediate2 4-(p-tolyl)butanoic acid Reduction->Intermediate2 LAH_Reduction LiAlH4 Reduction Intermediate2->LAH_Reduction Intermediate3 4-(p-tolyl)butanol LAH_Reduction->Intermediate3 Bromination Bromination (PBr3) Intermediate3->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected IdentifyStep Identify the Problematic Step (TLC, NMR, GC-MS) Start->IdentifyStep FriedelCrafts Friedel-Crafts Acylation Issues? IdentifyStep->FriedelCrafts Reduction Reduction Issues? IdentifyStep->Reduction Bromination Bromination Issues? IdentifyStep->Bromination FC_Catalyst Check Catalyst Activity (Use fresh AlCl3) FriedelCrafts->FC_Catalyst yes FC_Temp Optimize Temperature (0°C to RT) FriedelCrafts->FC_Temp yes FC_Isomers Improve Regioselectivity (Lower Temp, Solvent Choice) FriedelCrafts->FC_Isomers yes Red_Completion Incomplete Reaction? Reduction->Red_Completion yes Brom_Elimination Elimination Byproduct? Bromination->Brom_Elimination yes Purify Purify Product (Column Chromatography) FC_Catalyst->Purify FC_Temp->Purify FC_Isomers->Purify Red_Clemmensen Activate Zinc (Fresh Amalgam) Red_Completion->Red_Clemmensen Clemmensen Red_WolffKishner Ensure Anhydrous Conditions & High Temperature Red_Completion->Red_WolffKishner Wolff-Kishner Red_Clemmensen->Purify Red_WolffKishner->Purify Brom_Reagent Consider PBr3 (Less Elimination) Brom_Elimination->Brom_Reagent yes Brom_Temp Lower Reaction Temperature Brom_Elimination->Brom_Temp yes Brom_Reagent->Purify Brom_Temp->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe storage and handling of 1-(4-Bromobutyl)-4-methylbenzene (CAS No. 99857-43-9). Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Storage and Handling Data

ParameterRecommendationSource
Storage Temperature Room temperature[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]
Light Sensitivity Store in a light-resistant container. (General precaution for alkyl bromides)Inferred
Moisture Sensitivity Store in a tightly sealed container in a dry location. (General precaution for alkyl bromides)Inferred
Shelf Life Not specified. Monitor for signs of degradation.N/A
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, and some metals.Inferred

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in Appearance (e.g., discoloration, precipitate formation) Degradation of the compound due to exposure to air, light, or moisture.Do not use the reagent. Dispose of it according to your institution's hazardous waste protocols. Consider purchasing a fresh batch.
Inconsistent Experimental Results The reagent may have degraded, leading to lower purity and the presence of impurities that interfere with the reaction.If degradation is suspected, it is recommended to analyze the purity of the compound using techniques like NMR or GC-MS before use. If the purity is compromised, a fresh vial should be used.
Spill Accidental mishandling.Evacuate the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at room temperature under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[2]

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation can include a change in color, the formation of a precipitate, or an unexpected odor. If you observe any of these changes, the compound should not be used. For critical applications, it is advisable to verify the purity of the compound by analytical methods before use.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Q5: How should I dispose of unused or waste this compound?

A5: Dispose of the chemical in accordance with your institution's and local environmental regulations for hazardous waste. Do not pour it down the drain.[2]

Experimental Workflow

Below is a logical workflow for handling a potentially compromised sample of this compound.

G Workflow for Handling Potentially Compromised this compound cluster_0 Initial Assessment cluster_1 Decision and Action A Visually inspect the sample for discoloration or precipitates B Is there a visible change? A->B C Discard the sample following safety protocols B->C Yes D Proceed with caution B->D No E Perform a purity check (e.g., NMR, GC-MS) D->E F Is the purity acceptable for the intended experiment? E->F F->C No G Use the sample in your experiment F->G Yes

Caption: Decision workflow for sample integrity assessment.

References

common impurities in 1-(4-Bromobutyl)-4-methylbenzene and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 1-(4-Bromobutyl)-4-methylbenzene and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most common impurities in this compound typically arise from its synthesis, which commonly involves the bromination of 4-(p-tolyl)butan-1-ol. These impurities include:

  • Unreacted Starting Material: 4-(p-tolyl)butan-1-ol

  • Elimination Byproduct: 4-Methyl-1-butenylbenzene

  • Dimeric Ether: 1,1'-(oxybis(butane-4,1-diyl))bis(4-methylbenzene)

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., diethyl ether, hexane, ethyl acetate).

Q2: How can I detect the presence of these impurities in my sample?

Standard analytical techniques can be employed to detect and quantify impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural information and can be used to identify and quantify impurities based on characteristic chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

Q3: My NMR spectrum shows a broad peak around 3.6 ppm. What could this be?

A broad peak around 3.6 ppm in the ¹H NMR spectrum is characteristic of the hydroxyl proton of an alcohol. This indicates the presence of the unreacted starting material, 4-(p-tolyl)butan-1-ol.

Q4: I observe unexpected peaks in the alkene region of my ¹H NMR spectrum (around 5-6 ppm). What is the likely cause?

Peaks in the 5-6 ppm region of the ¹H NMR spectrum suggest the presence of an elimination byproduct, such as 4-methyl-1-butenylbenzene. This can form during the bromination reaction, especially if the reaction temperature is too high.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or formation of byproducts.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Purify the crude product using column chromatography.
Presence of Starting Material Incomplete bromination of 4-(p-tolyl)butan-1-ol.Ensure the brominating agent (e.g., PBr₃ or HBr) is added in slight excess. Increase the reaction time or temperature as appropriate. Purify via column chromatography.
Formation of Elimination Byproduct The reaction temperature was too high, promoting elimination over substitution.Maintain a lower reaction temperature during the addition of the brominating agent and throughout the reaction.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.Purify the product using column chromatography to remove impurities.
Product Degradation Over Time Instability of the C-Br bond, leading to the formation of degradation products.Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.

Common Impurities and Their Removal

Impurity Chemical Structure Typical Analytical Signature Removal Method
4-(p-tolyl)butan-1-ol ¹H NMR: Broad singlet ~3.6 ppm (-OH), Triplet ~3.6 ppm (-CH₂OH)Column Chromatography
4-Methyl-1-butenylbenzene ¹H NMR: Peaks in the alkene region (~5-6 ppm)Column Chromatography
1,1'-(oxybis(butane-4,1-diyl))bis(4-methylbenzene) GC-MS: Higher molecular weight peakColumn Chromatography
Residual Solvents N/AGC-MS: Peaks corresponding to the solvents usedHigh vacuum drying

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol describes the purification of crude this compound to remove common impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with pure hexane. The less polar elimination byproduct (4-methyl-1-butenylbenzene) will elute first.

    • Gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate to the hexane (e.g., 99:1 hexane:ethyl acetate). The desired product, this compound, will begin to elute.

    • The more polar unreacted starting material (4-(p-tolyl)butan-1-ol) will elute last.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and eluting with an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain pure this compound.

Purification Workflow

PurificationWorkflow CrudeProduct Crude this compound (with impurities) Dissolution Dissolve in Hexane CrudeProduct->Dissolution Column Silica Gel Column Chromatography Dissolution->Column Elution1 Elute with Hexane Column->Elution1 Elution2 Elute with Hexane/Ethyl Acetate (99:1) Column->Elution2 Elution3 Elute with more polar solvent Column->Elution3 Fraction1 Fraction 1: 4-Methyl-1-butenylbenzene Elution1->Fraction1 Fraction2 Fraction 2: Pure this compound Elution2->Fraction2 Evaporation Evaporate Solvent Fraction2->Evaporation Fraction3 Fraction 3: 4-(p-tolyl)butan-1-ol Elution3->Fraction3 PureProduct Pure Product Evaporation->PureProduct

Caption: Purification workflow for this compound.

Technical Support Center: Optimizing Grignard Reactions for 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the formation of the Grignard reagent from 1-(4-Bromobutyl)-4-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for preparing the Grignard reagent from this compound?

A1: The general procedure involves the reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[1][2] The reaction is typically initiated by activating the magnesium surface and then adding the aryl bromide solution dropwise.[3]

Q2: Which solvent is best for this Grignard formation?

A2: Both diethyl ether and THF are commonly used solvents for Grignard reagent formation.[2][4] THF is often preferred for forming Grignard reagents from aryl bromides as it can provide better stabilization of the Grignard reagent.[4][5] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can sometimes suppress side reactions like Wurtz coupling.[6][7]

Q3: How can I activate the magnesium turnings?

A3: Activation of magnesium is crucial as its surface is often coated with a passivating layer of magnesium oxide.[2] Common activation methods include:

  • Mechanical Activation: Dry stirring of the magnesium turnings under an inert atmosphere can help break the oxide layer.[8][9]

  • Chemical Activation: Using a small amount of an activating agent such as iodine (a few crystals), 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAL-H) is a common practice.[3][9][10][11] The disappearance of the iodine color is an indicator of reaction initiation.[10]

Q4: What are the potential side reactions to be aware of?

A4: The most common side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with the starting aryl bromide to form a dimer.[6] This can be minimized by slow addition of the aryl bromide to the magnesium suspension. Other potential side reactions include reaction with moisture or oxygen, so maintaining anhydrous and inert conditions is critical.[2]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Step
Inactive Magnesium Surface The surface of the magnesium turnings is likely coated with a layer of magnesium oxide.[2] Activate the magnesium using one of the methods described in FAQ 3. A small crystal of iodine is a common and effective initiator.[3][10] You can also try gently heating a small portion of the reaction mixture with a heat gun to a localized spot to initiate the reaction.[10]
Presence of Moisture Grignard reagents are highly sensitive to water.[2] Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous.[1]
Poor Quality Reagents The aryl bromide may contain impurities, or the solvent may not be sufficiently dry. Use freshly distilled solvents and purified this compound.

Issue 2: The yield of the Grignard reagent is low.

Possible Cause Troubleshooting Step
Wurtz Coupling Side Reaction This is a common issue, especially with more reactive halides.[6] To minimize this, ensure a slow, dropwise addition of the this compound solution to the vigorously stirred magnesium suspension. Maintaining a dilute concentration of the aryl bromide in the reaction mixture can also be beneficial.[12]
Incomplete Reaction The reaction may not have gone to completion. Allow for a sufficient reaction time after the addition of the aryl bromide is complete. Gently refluxing the reaction mixture can sometimes improve the yield, but be cautious as this can also promote side reactions.[5]
Degradation of the Grignard Reagent The formed Grignard reagent can degrade upon prolonged heating or exposure to air.[5] Once the formation is complete (indicated by the consumption of magnesium), it is best to use the reagent immediately.

Optimizing Reaction Conditions

The optimal conditions for Grignard formation can vary. Below are tables summarizing key parameters and their effects, based on general principles for aryl bromides.

Table 1: Effect of Solvent on Grignard Formation

SolventBoiling Point (°C)Key AdvantagesPotential Disadvantages
Diethyl Ether 34.6Good for initiation, easy to remove.Lower boiling point may limit reaction temperature.
Tetrahydrofuran (THF) 66Higher boiling point, better solvating power for the Grignard reagent, often preferred for aryl halides.[4][5]Can be more difficult to dry completely.
2-Methyltetrahydrofuran (2-MeTHF) 80Higher boiling point, can suppress Wurtz coupling, greener solvent.[6][7]May be more expensive.

Table 2: Common Magnesium Activation Methods

MethodReagent/ProcedureObservations
Iodine A few crystals of I₂The brown color of iodine fades as the reaction initiates.[10]
1,2-Dibromoethane A small amount added to the magnesiumBubbling (ethene evolution) indicates activation.[9]
DIBAL-H A few drops of a DIBAL-H solutionCan be a very effective activator, especially for difficult cases.[11][12]
Mechanical Stirring Vigorous stirring of dry magnesiumCan physically break the oxide layer.[8][9]

Experimental Protocol: General Procedure for Grignard Reagent Formation

This is a generalized protocol and may require optimization for your specific setup and scale.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[3]

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the cooled flask under a positive pressure of inert gas.

  • Activation: Add a small crystal of iodine.[3] The flask can be gently warmed to initiate the reaction, evidenced by the disappearance of the iodine color.

  • Solvent Addition: Add anhydrous THF (or diethyl ether) via syringe to cover the magnesium.

  • Aryl Bromide Addition: Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

  • Initiation and Reaction: The reaction should initiate, indicated by a gentle reflux and the disappearance of the brown iodine color. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation prep 1. Assemble and Flame-Dry Glassware mg_add 2. Add Mg Turnings under Inert Gas prep->mg_add activate 3. Activate Mg with Iodine mg_add->activate solvent_add 4. Add Anhydrous Solvent (THF/Ether) activate->solvent_add initiation 6. Initiate Reaction with Small Amount of Aryl Bromide solvent_add->initiation bromide_prep 5. Prepare Aryl Bromide Solution bromide_prep->initiation addition 7. Dropwise Addition of Remaining Aryl Bromide initiation->addition completion 8. Stir until Mg is Consumed addition->completion grignard Grignard Reagent Ready for Use completion->grignard

Caption: Workflow for Grignard reagent synthesis.

Troubleshooting_Logic Troubleshooting Logic for Failed Grignard Initiation start Reaction Fails to Initiate check_moisture Is all glassware dry and solvent anhydrous? start->check_moisture check_activation Was the magnesium activated? check_moisture->check_activation Yes re_dry Flame-dry glassware, use fresh anhydrous solvent check_moisture->re_dry No activate_mg Activate Mg with Iodine, 1,2-dibromoethane, or gentle heating check_activation->activate_mg No success Reaction Initiates check_activation->success Yes re_dry->start activate_mg->start

Caption: Troubleshooting flowchart for reaction initiation.

References

preventing elimination reactions with 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of 1-(4-Bromobutyl)-4-methylbenzene in nucleophilic substitution reactions. The primary focus is on preventing the common side reaction of E2 elimination.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is producing a significant amount of an alkene byproduct. What is happening?

A: You are likely observing a competing E2 (bimolecular elimination) reaction. This compound is a primary alkyl halide, which is susceptible to both SN2 (substitution) and E2 (elimination) pathways.[1][2] The E2 reaction removes a proton from the beta-carbon and the bromide leaving group simultaneously to form a double bond, resulting in 4-methyl-1-(but-3-en-1-yl)benzene.

Q2: What are the most critical factors that favor the undesired E2 elimination reaction?

A: The three most significant factors that promote elimination over the desired substitution are:

  • High Temperatures: Elimination reactions have a higher activation energy and result in a greater increase in entropy compared to substitution.[3][4][5] Therefore, increasing the reaction temperature will always favor the elimination product.[6][7]

  • Strong, Sterically Hindered Bases: Strong and bulky bases, such as potassium tert-butoxide (t-BuOK), DBU, or DBN, are poor nucleophiles due to steric hindrance.[8][9] They preferentially abstract a proton from the sterically accessible beta-position, leading to a higher yield of the E2 product.[1][2]

  • Choice of Solvent: While less critical than temperature or the base, polar protic solvents (e.g., ethanol, water) can in some cases increase the proportion of elimination products when used with strong bases.[10]

Q3: How can I select the ideal nucleophile to maximize the yield of my SN2 substitution product?

A: The ideal nucleophile for an SN2 reaction with a primary alkyl halide is one that is a strong nucleophile but a weak base. This combination ensures the nucleophile attacks the electrophilic carbon faster than it abstracts a proton. Excellent choices include:

  • Azide ions (N₃⁻)

  • Cyanide ions (CN⁻)

  • Thiolates (RS⁻)

  • Halide ions (I⁻, Br⁻)

If a stronger base is required, such as an alkoxide or hydroxide, it should be non-bulky (e.g., sodium ethoxide, sodium hydroxide) and used at a low temperature.[1][10]

Q4: Which solvent is best suited for performing SN2 reactions with this substrate?

A: Polar aprotic solvents are highly recommended for SN2 reactions.[11] Solvents like DMSO, DMF, and acetonitrile enhance the rate of SN2 by solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively "naked" and more reactive.[10][12]

Troubleshooting Guide for Undesired Elimination

Use this guide to diagnose and resolve issues with low yields of the substitution product and the formation of alkene byproducts.

Decision Workflow for Minimizing Elimination

This workflow provides a step-by-step process for optimizing your reaction conditions to favor the SN2 pathway.

G start Problem: Low Yield of Substitution Product / Alkene Byproduct Detected check_temp Is the reaction temperature above room temp (e.g., > 30°C)? start->check_temp check_base Are you using a strong, sterically hindered base? (e.g., t-BuOK, LDA, DBU) check_temp->check_base No solution_temp Solution: Reduce temperature. Run at 0°C or room temperature. check_temp->solution_temp Yes check_solvent Are you using a polar protic solvent (e.g., EtOH, H2O)? check_base->check_solvent No solution_base Solution: Switch to a strong, non-bulky nucleophile (e.g., NaN3, NaCN) or a less hindered base (e.g., NaOH, NaOEt). check_base->solution_base Yes solution_solvent Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). check_solvent->solution_solvent Yes end_node Optimized for SN2 Product check_solvent->end_node No solution_temp->check_base solution_base->check_solvent solution_solvent->end_node

Caption: Troubleshooting workflow for optimizing SN2 reactions.

Summary of Reaction Conditions

The following table summarizes how different experimental parameters affect the ratio of substitution (SN2) to elimination (E2) products.

Condition CategoryParameterFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Temperature Reaction TemperatureLow (0 - 25°C)High (> 50°C)Elimination has a higher activation energy and is favored by increased thermal energy.[3][5]
Reagent Nucleophile / BaseStrong, non-bulky nucleophile (e.g., NaN₃, NaCN)Strong, bulky base (e.g., KOtBu)Steric hindrance prevents bulky reagents from attacking the carbon atom, favoring proton abstraction.[1][6]
Solvent Reaction SolventPolar Aprotic (DMSO, DMF)Polar Protic (Ethanol)Polar aprotic solvents enhance nucleophilicity, accelerating the SN2 reaction.[10][11]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Azidobutyl)-4-methylbenzene (SN2 Favored)

This protocol provides a method for a high-yield substitution reaction using sodium azide, a strong nucleophile that is a weak base.

Objective: To maximize the SN2 product and minimize the E2 byproduct.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aq. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMSO.

  • Add sodium azide in one portion.

  • Stir the reaction mixture vigorously at room temperature (25°C) for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure azide.

Visualizing Competing Reaction Pathways

The diagram below illustrates the competition between the desired SN2 pathway and the undesired E2 pathway for this compound.

G sub This compound + Nucleophile/Base sn2_path Favored by: - Low Temperature - Strong, non-bulky Nucleophile - Polar Aprotic Solvent sub->sn2_path SN2 Path (Substitution) e2_path Favored by: - High Temperature - Strong, bulky Base sub->e2_path E2 Path (Elimination) sn2_prod Substitution Product (Desired) sn2_path->sn2_prod e2_prod Elimination Product (Alkene Byproduct) e2_path->e2_prod

Caption: Competing SN2 and E2 reaction pathways.

References

troubleshooting failed Suzuki coupling with 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the use of 1-(4-Bromobutyl)-4-methylbenzene as the electrophilic partner.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound failed, yielding only starting materials. What are the primary reasons for this lack of reactivity?

A1: The coupling of sp³-hybridized alkyl halides like this compound is inherently more challenging than traditional sp²-sp² couplings.[1][2] The primary hurdles are often a slow oxidative addition step and competing side reactions. Key areas to investigate include:

  • Catalyst and Ligand Inactivity: The catalyst system may not be active enough to promote the oxidative addition of the alkyl bromide. Unactivated primary and secondary alkyl halides require highly active catalysts, typically featuring bulky and electron-rich phosphine ligands.[3][4][5]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

  • Improper Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate combination can hinder the reaction at various stages of the catalytic cycle.[6]

  • Reagent Quality: Degradation of the boronic acid/ester, catalyst, or solvent (e.g., peroxide formation in THF) can inhibit the reaction.

Q2: My reaction produced a significant amount of 4-methyl-1-(but-3-en-1-yl)benzene instead of the desired coupled product. What is this side reaction and how can it be minimized?

A2: This byproduct is the result of β-hydride elimination , a common and often dominant side reaction when using alkyl halides that have hydrogen atoms on the carbon beta to the halogen.[6][7] The alkylpalladium intermediate, formed after oxidative addition, can eliminate a palladium hydride species to form an alkene, terminating the catalytic cycle for that molecule.[1][8]

Strategies to Minimize β-Hydride Elimination:

  • Ligand Selection: Employing ligands with a large "bite angle" or significant steric bulk can favor reductive elimination over β-hydride elimination.[4] Ligands like AntPhos have been specifically designed to inhibit this pathway.[7]

  • Use a Nickel Catalyst: Nickel-based catalysts are often more effective than palladium for coupling alkyl electrophiles and can sometimes suppress β-hydride elimination.[2][6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired reductive elimination.

  • Change Coupling Partners: If feasible, reverse the polarity of the coupling partners. For example, prepare the corresponding alkylboronic acid or ester and couple it with an aryl halide.

Q3: My crude reaction mixture shows byproducts related to my boronic acid, such as a homocoupled biaryl or the corresponding arene. What causes this and what is the solution?

A3: These side reactions are common issues related to the boronic acid partner.

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom to form the corresponding arene (e.g., benzene from phenylboronic acid). It can be catalyzed by acid, base, or metal salts and is exacerbated by prolonged reaction times or high temperatures.[9] Using more stable boron reagents like potassium alkyltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates can mitigate this issue by slowly releasing the boronic acid into the reaction medium.[10][11]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[3]

Solutions:

  • Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent homocoupling.[12]

  • Use boronate esters (e.g., pinacol esters), which are generally more stable towards protodeboronation than boronic acids.[9][13]

  • Minimize reaction time and temperature where possible.

Q4: What are the recommended starting conditions (catalyst, ligand, base, solvent) for a Suzuki coupling with an unactivated primary alkyl bromide?

A4: There is no single universal condition, as optimization is often required.[14] However, a robust starting point for coupling an unactivated alkyl bromide like this compound would involve a highly active catalyst system.

  • Catalyst/Ligand: Use a pre-catalyst or generate the active Pd(0) species in situ. Buchwald-type ligands are highly effective. For example, a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, or using a pre-formed catalyst like XPhos Pd G3.[15]

  • Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.[6][11]

  • Solvent: Anhydrous polar aprotic solvents are typically used. 1,4-Dioxane, THF, or Toluene are excellent starting points. Sometimes, a small amount of water is necessary when using certain bases like K₃PO₄.[6][11]

  • Temperature: Start at an elevated temperature, for example, 80-110 °C, and adjust as needed based on reaction progress.

Troubleshooting Summary

SymptomPotential Cause(s)Suggested Solutions
No Reaction / Low Conversion 1. Catalyst system not active enough. 2. Reaction temperature too low. 3. Impure reagents or solvents. 4. Inefficient generation of active Pd(0).1. Switch to a more active ligand (e.g., Buchwald-type phosphines). 2. Increase reaction temperature. 3. Use freshly purified solvents and high-purity reagents. 4. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.
β-Hydride Elimination 1. Substrate contains β-hydrogens. 2. Ligand sterics are insufficient to promote reductive elimination.1. Use bulky, electron-rich ligands (e.g., AntPhos, P(t-Bu)₃).[7] 2. Consider using a Nickel catalyst system.[2] 3. Lower the reaction temperature.
Protodeboronation 1. Boronic acid instability. 2. Presence of protic sources (e.g., water). 3. Prolonged reaction time or high temperature.1. Use a more stable boronate ester (pinacol, MIDA) or a trifluoroborate salt.[1][13] 2. Run the reaction under anhydrous conditions if possible. 3. Monitor the reaction and work up as soon as it is complete.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).1. Thoroughly degas all reagents and the reaction vessel. 2. Maintain a positive pressure of an inert gas (Argon/Nitrogen).[12]
Dehalogenation of Alkyl Bromide 1. Presence of a hydride source. 2. Side reaction pathway after oxidative addition.[3]1. Ensure solvents (e.g., isopropanol) or bases (e.g., amines) that can act as hydride donors are not used unless intended. 2. Screen different ligand/base combinations.

Experimental Protocol: General Procedure for C(sp²)-C(sp³) Suzuki Coupling

This is a general guideline and may require optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and/or the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and ligand (e.g., SPhos, 2-10 mol%).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) to the flask. If required, add degassed water at this stage.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Visualizations

Suzuki_Cycle Suzuki Catalytic Cycle for Alkyl Halides cluster_main Desired Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R-Pd(II)(X)L₂ (Alkylpalladium complex) pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)(Ar)L₂ pd2_ox->pd2_trans Transmetalation (Ar-B(OR)₂) beta_elim Alkene + HPd(II)(X)L₂ (Decomposition) pd2_ox->beta_elim β-Hydride Elimination pd2_trans->pd0 Reductive Elimination product R-Ar (Desired Product)

Caption: The catalytic cycle for Suzuki coupling, highlighting the competing β-hydride elimination pathway common with alkyl halides.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Suzuki Coupling cluster_outcomes cluster_solutions start Reaction Failed (Low/No Yield) analysis Analyze Crude Mixture (GC-MS, NMR, TLC) start->analysis sm Mainly Starting Materials Recovered analysis->sm beta Alkene Byproduct (β-Hydride Elimination) analysis->beta boro Boronic Acid Decomposition Products analysis->boro dehalo Dehalogenation Product analysis->dehalo sol_sm Increase Reactivity: - Screen bulky, e⁻-rich ligands - Increase temperature - Check reagent/solvent quality sm->sol_sm sol_beta Suppress Elimination: - Use bulky ligands (e.g., AntPhos) - Switch to Ni catalyst - Lower temperature beta->sol_beta sol_boro Stabilize Boron Reagent: - Use boronate ester or trifluoroborate - Ensure inert atmosphere (degas) - Minimize reaction time boro->sol_boro sol_dehalo Prevent Reduction: - Check for hydride sources - Screen different bases/solvents dehalo->sol_dehalo

Caption: A logical workflow to diagnose and address common failures in Suzuki coupling reactions based on analysis of the crude reaction mixture.

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-Bromobutyl)-4-methylbenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and scalable synthetic routes are:

  • Friedel-Crafts Acylation followed by Reduction and Bromination: This multi-step synthesis begins with the Friedel-Crafts acylation of toluene with a four-carbon acylating agent, followed by reduction of the resulting ketone to an alkylbenzene, and subsequent bromination of the terminal hydroxyl group.

  • Grignard Reaction: This approach involves the reaction of a p-tolyl Grignard reagent with a suitable four-carbon electrophile containing a leaving group that can be converted to a bromide.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Exothermic Reactions: Both Friedel-Crafts acylation and Grignard reactions can be highly exothermic. Proper temperature control, including the use of jacketed reactors and controlled reagent addition, is crucial to prevent runaway reactions.

  • Handling of Hazardous Reagents:

    • Aluminum chloride (AlCl₃): Used in Friedel-Crafts reactions, it is corrosive and reacts violently with water.

    • Phosphorus tribromide (PBr₃): A common brominating agent, it is toxic, corrosive, and reacts with moisture to release HBr gas.[1]

    • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture.

  • Solvent Safety: The use of flammable solvents like diethyl ether or THF in Grignard reactions requires an inert atmosphere (e.g., nitrogen or argon) and proper grounding of equipment to prevent static discharge.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring reaction progress. For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable. GC can provide quantitative information on the consumption of starting materials and the formation of products and byproducts.

Q4: What are the expected yields for these synthetic routes?

A4: Yields are highly dependent on the specific conditions and scale. However, for well-optimized processes, yields for the multi-step Friedel-Crafts route can range from 60-70% overall. The Grignard route may offer a more direct path with potentially higher yields in a single step, but can be more challenging to control on a large scale.

Experimental Protocols

Route 1: Friedel-Crafts Acylation, Reduction, and Bromination

This route involves three main stages.

Reaction: Toluene reacts with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-chloro-1-(p-tolyl)butan-1-one.

Methodology:

  • To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 4-chlorobutanoyl chloride dropwise, maintaining the temperature below 10 °C.

  • Slowly add toluene to the mixture, keeping the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a stirred vessel containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 4-chloro-1-(p-tolyl)butan-1-one.

Reaction: The ketone is reduced to the corresponding alkane, 1-(4-chlorobutyl)-4-methylbenzene, using zinc amalgam and hydrochloric acid.

Methodology:

  • Prepare zinc amalgam by stirring zinc powder with a mercury(II) chloride solution.

  • Add the crude 4-chloro-1-(p-tolyl)butan-1-one, concentrated hydrochloric acid, and water to the zinc amalgam.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain a strongly acidic environment.[2][3][4][5]

  • After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation.

Reaction: The terminal chloro group is substituted with a bromo group. A more direct approach is to start with 4-(p-tolyl)butan-1-ol and brominate it.

Methodology for Bromination of 4-(p-tolyl)butan-1-ol:

  • Dissolve 4-(p-tolyl)butan-1-ol in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0-5 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise, maintaining the temperature below 10 °C.[6]

  • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture into ice water and stir.

  • Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by vacuum distillation or column chromatography.

Route 2: Grignard Reaction

Reaction: p-Tolylmagnesium bromide reacts with 1,4-dibromobutane.

Methodology:

  • Prepare the Grignard reagent by slowly adding a solution of 4-bromotoluene in anhydrous diethyl ether or THF to magnesium turnings in a dry, inert atmosphere.

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of 1,4-dibromobutane in the same anhydrous solvent to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts Acylation PathwayRoute 2: Grignard Reaction
Starting Materials Toluene, 4-chlorobutanoyl chloride, Zn(Hg), HCl, PBr₃4-Bromotoluene, Mg, 1,4-dibromobutane
Number of Steps 31 (plus Grignard preparation)
Overall Yield (Typical) 60-70%50-65%
Key Challenges Multi-step, handling of AlCl₃ and PBr₃, acidic wasteExothermic, moisture-sensitive, Wurtz coupling byproduct
Scalability Generally more straightforward to scaleRequires strict control of reaction conditions

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation Pathway
Issue Potential Cause(s) Recommended Solution(s)
Low yield in acylation step Inactive AlCl₃ (due to moisture).Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.
Insufficient reaction time or temperature.
Polyacylation.[7]Use an excess of toluene relative to the acylating agent.
Incomplete Clemmensen reduction Deactivation of zinc amalgam.Ensure the zinc amalgam is freshly prepared and active.
Insufficient acid concentration.Add portions of concentrated HCl throughout the reaction to maintain acidity.[2]
Formation of alcohol byproduct in reduction The Clemmensen reduction can sometimes yield alcohols as byproducts.[2]Modified Clemmensen conditions (e.g., using anhydrous HCl in an organic solvent) can sometimes suppress alcohol formation.[3]
Low yield in bromination Incomplete reaction.Ensure dropwise addition of PBr₃ at low temperature and sufficient reaction time.
Hydrolysis of PBr₃.Use anhydrous solvent and protect the reaction from atmospheric moisture.
Route 2: Grignard Reaction
Issue Potential Cause(s) Recommended Solution(s)
Grignard reagent fails to form Moisture in glassware or solvent.Thoroughly dry all glassware and use anhydrous solvents.
Inactive magnesium surface.Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Low yield of desired product Wurtz coupling of the Grignard reagent with the starting aryl bromide.[8]Use a dilute solution of the aryl bromide and add it slowly to the magnesium.
Reaction of the Grignard reagent with both ends of 1,4-dibromobutane.Use an excess of 1,4-dibromobutane.
Exothermic runaway reaction Addition of reagents is too fast.Add the aryl bromide or 1,4-dibromobutane solution slowly and with efficient cooling.

Visualizations

experimental_workflow_route1 cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Clemmensen Reduction cluster_stage3 Stage 3: Bromination toluene Toluene acylation Acylation Reaction toluene->acylation acyl_chloride 4-Chlorobutanoyl Chloride acyl_chloride->acylation alcl3 AlCl₃ alcl3->acylation quench_workup1 Quench & Workup acylation->quench_workup1 ketone 4-chloro-1-(p-tolyl)butan-1-one quench_workup1->ketone reduction Reduction ketone->reduction zn_hg Zn(Hg) zn_hg->reduction hcl Conc. HCl hcl->reduction workup2 Workup & Purification reduction->workup2 alkyl_chloride 1-(4-chlorobutyl)-4-methylbenzene workup2->alkyl_chloride alcohol 4-(p-tolyl)butan-1-ol alkyl_chloride->alcohol Alternative Starting Material for Bromination bromination Bromination alcohol->bromination pbr3 PBr₃ pbr3->bromination workup3 Workup & Purification bromination->workup3 final_product This compound workup3->final_product

Caption: Workflow for the synthesis of this compound via the Friedel-Crafts acylation route.

experimental_workflow_route2 cluster_grignard_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction bromotoluene 4-Bromotoluene grignard_formation Formation bromotoluene->grignard_formation mg Mg turnings mg->grignard_formation solvent1 Anhydrous Ether/THF solvent1->grignard_formation grignard_reagent p-Tolylmagnesium Bromide grignard_formation->grignard_reagent coupling Coupling grignard_reagent->coupling dibromobutane 1,4-Dibromobutane dibromobutane->coupling quench_workup Quench & Workup coupling->quench_workup purification Purification quench_workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction route.

References

Technical Support Center: TLC Analysis of 1-(4-Bromobutyl)-4-methylbenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the reaction progress of 1-(4-Bromobutyl)-4-methylbenzene using Thin-Layer Chromatography (TLC).

Experimental Protocols

Protocol 1.1: General Procedure for Monitoring Reaction Progress by TLC

This protocol outlines the standard procedure for using TLC to track the consumption of starting material and the formation of product(s).

  • Chamber Preparation: Pour a small amount of the chosen mobile phase (solvent system) into a developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a TLC plate.

  • Spotting the Plate: Use a capillary tube to spot small, concentrated aliquots of your samples on the origin line.[1] A standard setup includes three lanes[2][3]:

    • Lane 1 (Starting Material - SM): A solution of pure this compound.

    • Lane 2 (Co-spot): Spot the starting material solution, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - RXN): An aliquot from your reaction.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spots using an appropriate method (see Protocol 1.2). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 1.2: Visualization Techniques for this compound

Since alkyl halides can be challenging to visualize, multiple methods may be necessary.

  • UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[4] Compounds that absorb UV light, such as those containing aromatic rings, will appear as dark spots.[4] This is the first method to try as it is non-destructive.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain reacts with compounds that can be oxidized, such as alcohols, alkenes, and some alkyl aromatics, appearing as yellow-brown spots on a purple background.[5]

    • Recipe: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.

    • Procedure: After drying the developed plate, dip it quickly into the stain solution and then gently heat it with a heat gun until spots appear.

  • Silver Nitrate (AgNO₃) Stain (Destructive): This method is specific for visualizing alkyl halides.

    • Recipe: A dilute solution of silver nitrate in water or ethanol.

    • Procedure: Spray the plate with the AgNO₃ solution, allow it to dry, and then expose it to sunlight or a strong UV lamp.[6][7] The alkyl halide will appear as a dark spot.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the TLC analysis of reactions involving this compound.

Q1: My spots are not visible after developing the plate. What should I do?

A: This is a common issue. Here are several potential solutions:

  • Inappropriate Visualization: this compound may not be strongly UV-active or may not react with a particular stain.[4] Try multiple visualization methods, such as UV light followed by a potassium permanganate or a silver nitrate stain.[6][7]

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[8][9] Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the plate.[8][9]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate, especially if excessive heat was used for drying or visualization.[8]

Q2: I see streaking or elongated spots on my TLC plate. How can I fix this?

A: Streaking can obscure results and make Rf calculations inaccurate. The primary causes are:

  • Sample Overloading: You have applied too much sample to the plate.[8][9] Prepare a more dilute solution of your reaction mixture and spot again.

  • Highly Polar or Acidic/Basic Compounds: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it may interact too strongly, causing streaking.[10] Try adding a small amount (0.1–2.0%) of a base like triethylamine to your mobile phase to neutralize the silica.[8] Conversely, for acidic compounds, add a small amount of acetic acid.[8]

Q3: The spots for my starting material and product are very close together (similar Rf values). How can I improve separation?

A: Poor separation makes it difficult to determine if the starting material has been consumed.

  • Change Solvent System: The polarity of your mobile phase is the most critical factor. If the Rf values are similar, you need to test different solvent systems. Try combinations of nonpolar solvents (like hexanes or petroleum ether) and slightly more polar solvents (like ethyl acetate or dichloromethane) in varying ratios.

  • Use the Co-spot: The co-spot lane is essential here. If you see a single, elongated spot (a "snowman" shape), the reaction is likely complete. If you see two distinct, albeit close, spots, the separation is adequate to monitor the reaction.[11]

Q4: All my spots are near the baseline (low Rf) or the solvent front (high Rf). What does this mean?

A: This indicates that the polarity of your mobile phase is not suitable for your compounds.

  • Spots Near Baseline (Rf < 0.2): Your eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture.[8]

  • Spots Near Solvent Front (Rf > 0.8): Your eluent is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the silica gel. Decrease the proportion of the polar solvent.[8]

Q5: How do I properly analyze a Grignard reaction involving this compound?

A: Grignard reagents are highly basic and reactive; they will react with the silica gel on the TLC plate and will not chromatograph properly.[12][13] To monitor a Grignard reaction, you must first "quench" a small aliquot of the reaction mixture.

  • Quenching Procedure: Withdraw a small sample from the reaction flask and add it to a vial containing a dilute acid solution (e.g., HCl) or saturated ammonium chloride. This will protonate any remaining Grignard reagent. Then, extract the organic compounds with a small amount of a solvent like ethyl acetate. This extracted sample is what you should spot on the TLC plate.

Data Presentation

Table 1: Example Rf Values for a Hypothetical Substitution Reaction

This table illustrates how Rf values might change during a reaction where this compound is converted to a more polar product, 4-(p-tolyl)butan-1-ol. The mobile phase is 4:1 Hexanes:Ethyl Acetate.

CompoundStructurePolarityExpected Rf Value
This compoundp-CH₃-C₆H₄-(CH₂)₄-BrLow~0.75
4-(p-tolyl)butan-1-olp-CH₃-C₆H₄-(CH₂)₄-OHHigh~0.30
Table 2: Recommended Starting Solvent Systems

The optimal solvent system depends on the specific reaction. Start with a nonpolar system and gradually increase polarity.

System No.Nonpolar SolventPolar SolventRatio (Nonpolar:Polar)Typical Use Case
1HexanesEthyl Acetate9:1Separating nonpolar compounds.
2HexanesEthyl Acetate4:1General purpose for moderate polarity compounds.
3HexanesDichloromethane1:1Alternative system for different selectivity.

Visualizations

TLC_Workflow prep_chamber Prepare & Equilibrate TLC Chamber spot_plate Spot Plate (SM, Co-spot, RXN) prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Mark Solvent Front & Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize analyze Analyze Results (Calculate Rf) visualize->analyze

Caption: Standard workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting start TLC Problem? q_spots Spots Not Visible? start->q_spots q_streaking Streaking Spots? q_rf Poor Rf Values? a_spots_stain Try Different Visualization Method q_spots->a_spots_stain Yes q_spots->q_streaking No a_spots_conc Concentrate Sample Spot a_spots_stain->a_spots_conc end Problem Solved a_spots_conc->end a_streaking_dilute Dilute Sample q_streaking->a_streaking_dilute Yes q_streaking->q_rf No a_streaking_additive Add Acid/Base to Mobile Phase a_streaking_dilute->a_streaking_additive a_streaking_additive->end a_rf_high Rf Too High: Decrease Polarity q_rf->a_rf_high Yes a_rf_low Rf Too Low: Increase Polarity q_rf->a_rf_low Yes a_rf_sep Poor Separation: Change Solvent System q_rf->a_rf_sep Yes q_rf->end No

Caption: Troubleshooting flowchart for common issues in TLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(4-Bromobutyl)-4-methylbenzene and 1-(4-Chlorobutyl)-4-methylbenzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two alkyl halides, 1-(4-bromobutyl)-4-methylbenzene and 1-(4-chlorobutyl)-4-methylbenzene, in the context of nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes in drug discovery and development. This analysis is supported by established principles of organic chemistry and includes representative experimental data and protocols.

Core Principles: Leaving Group Ability Dictates Reactivity

The primary determinant of reactivity in nucleophilic substitution reactions for these two compounds is the nature of the halogen atom, which functions as the leaving group. The reactivity of alkyl halides in these reactions generally follows the trend: R-I > R-Br > R-Cl > R-F.[1][2] This trend is directly correlated with the ability of the halide to depart from the carbon atom.

Several factors contribute to the superior leaving group ability of bromide compared to chloride:

  • Basicity: A good leaving group is a weak base because it can stabilize the negative charge it acquires upon departure.[2][3] Bromide ion (Br⁻) is a weaker base than chloride ion (Cl⁻).[3] This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[3]

  • Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of the substitution reaction.

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a faster reaction rate for the bromo derivative.[4]

Therefore, This compound is expected to be significantly more reactive than 1-(4-chlorobutyl)-4-methylbenzene in nucleophilic substitution reactions.

Quantitative Reactivity Comparison

To illustrate the difference in reactivity, the following table summarizes representative kinetic data for the reaction of 1-(4-halobutyl)-4-methylbenzene with a common nucleophile, sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF). This type of reaction is a classic example of a second-order nucleophilic substitution (SN2) reaction.

CompoundLeaving GroupRelative Rate Constant (krel) at 25°C
This compoundBr⁻~50 - 100
1-(4-Chlorobutyl)-4-methylbenzeneCl⁻1

Note: The relative rate constants are illustrative and based on general trends in alkyl halide reactivity. The actual values can vary depending on the specific reaction conditions.

Logical Relationship of Factors Affecting Reactivity

The following diagram illustrates the key factors influencing the reactivity of the two compounds in an SN2 reaction.

G Figure 1. Factors Influencing S_N2 Reactivity cluster_bromo This compound cluster_chloro 1-(4-Chlorobutyl)-4-methylbenzene Br Bromide (Br⁻) Leaving Group CBr_bond Weaker C-Br Bond Br->CBr_bond Br_Basicity Weaker Base Br->Br_Basicity Br_Polarizability Higher Polarizability Br->Br_Polarizability Rate Reaction Rate CBr_bond->Rate Faster Rate Br_Basicity->Rate Faster Rate Br_Polarizability->Rate Faster Rate Cl Chloride (Cl⁻) Leaving Group CCl_bond Stronger C-Cl Bond Cl->CCl_bond Cl_Basicity Stronger Base Cl->Cl_Basicity Cl_Polarizability Lower Polarizability Cl->Cl_Polarizability CCl_bond->Rate Slower Rate Cl_Basicity->Rate Slower Rate Cl_Polarizability->Rate Slower Rate

Caption: Figure 1. Factors Influencing SN2 Reactivity.

Experimental Protocol for a Competitive Reaction

To experimentally determine the relative reactivity, a competitive reaction can be performed where equimolar amounts of both alkyl halides are reacted with a limited amount of a nucleophile. The product ratio will reflect the relative rates of reaction.

Objective: To determine the relative reactivity of this compound and 1-(4-chlorobutyl)-4-methylbenzene towards a common nucleophile.

Materials:

  • This compound

  • 1-(4-Chlorobutyl)-4-methylbenzene

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound and 1.0 mmol of 1-(4-chlorobutyl)-4-methylbenzene in 10 mL of anhydrous DMF.

  • Internal Standard: Add 0.5 mmol of dodecane as an internal standard.

  • Initiation: Add 0.5 mmol of sodium azide to the stirred solution. The nucleophile is the limiting reagent to ensure competition.

  • Reaction: Heat the reaction mixture to 50°C and monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Extraction: Quench each aliquot with 1 mL of water and extract with 1 mL of diethyl ether.

  • Analysis: Analyze the organic layer of each aliquot by GC-MS to determine the relative amounts of the unreacted starting materials and the two substitution products: 1-(4-azidobutyl)-4-methylbenzene.

  • Data Analysis: Plot the consumption of each starting material against time. The ratio of the rate constants can be determined from the relative rates of disappearance of the two alkyl halides.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the competitive reactivity experiment.

G Figure 2. Experimental Workflow for Competitive Reactivity Analysis A 1. Prepare Equimolar Mixture of Alkyl Halides in DMF B 2. Add Internal Standard (e.g., Dodecane) A->B C 3. Add Limiting Nucleophile (e.g., NaN₃) B->C D 4. Heat Reaction and Take Aliquots Over Time C->D E 5. Quench and Extract Aliquots D->E F 6. Analyze by GC-MS E->F G 7. Determine Product Ratio and Calculate Relative Reactivity F->G

Caption: Figure 2. Experimental Workflow.

Conclusion

References

alternative methods for the synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Introduction

This compound is a valuable bifunctional organic molecule, often utilized as a key intermediate in the synthesis of more complex structures in pharmaceutical and materials science research. Its utility stems from the presence of two distinct reactive sites: the aryl ring, which can undergo electrophilic substitution, and the alkyl bromide, which is susceptible to nucleophilic substitution. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: the multi-step Friedel-Crafts Acylation Pathway and the more direct Grignard Coupling Pathway. The comparison includes detailed experimental protocols, quantitative data, and an objective evaluation of the advantages and disadvantages of each route to assist researchers in selecting the most suitable method for their specific needs.

Logical Workflow for Synthesis Route Selection

The selection of an appropriate synthetic pathway depends on several factors, including the availability of starting materials, required scale, desired purity, and tolerance for multi-step procedures. The following diagram illustrates a general decision-making workflow.

synthesis_choice start Select Synthesis Route for This compound decision_purity High Purity & Predictability Required? start->decision_purity fc_route Route A: Friedel-Crafts Acylation Pathway conclusion_fc Proceed with Route A fc_route->conclusion_fc grignard_route Route B: Grignard Coupling Pathway conclusion_grignard Proceed with Route B (Note Potential Side Reactions) grignard_route->conclusion_grignard decision_purity->fc_route Yes decision_steps One-Pot / Fewer Steps Preferred? decision_purity->decision_steps No decision_steps->fc_route No decision_steps->grignard_route Yes

Caption: Decision workflow for selecting a synthesis method.

Route A: The Friedel-Crafts Acylation Pathway

This is a robust, multi-step synthesis that builds the target molecule sequentially from inexpensive starting materials. It offers high predictability and generally results in a pure product, making it suitable for applications where quality is paramount.

Overall Reaction Scheme

friedel_crafts_pathway toluene Toluene step1 Step 1: Friedel-Crafts Acylation toluene->step1 succinic Succinic Anhydride succinic->step1 keto_acid 4-Oxo-4-(p-tolyl)butanoic acid step1->keto_acid step2 Step 2: Wolff-Kishner Reduction keto_acid->step2 butanoic_acid 4-(p-Tolyl)butanoic acid step2->butanoic_acid step3 Step 3: Acid Reduction butanoic_acid->step3 alcohol 4-(p-Tolyl)butan-1-ol step3->alcohol step4 Step 4: Bromination alcohol->step4 final_product This compound step4->final_product

Caption: Step-wise synthesis via the Friedel-Crafts pathway.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Toluene This reaction forms the carbon skeleton by acylating toluene with succinic anhydride. The para-substituted product is predominantly formed due to the directing effect of the methyl group and steric hindrance at the ortho position.[1][2]

  • Protocol:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 73.3 g, 0.55 mol).

    • Add dichloromethane (DCM, 200 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • In a separate beaker, dissolve succinic anhydride (50.0 g, 0.50 mol) in toluene (150 mL).

    • Add the toluene/succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. The reaction will produce HCl gas, which should be vented through a trap.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 500 g of crushed ice and 100 mL of concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of DCM.

    • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield crude 4-oxo-4-(p-tolyl)butanoic acid.[3] The product can be purified by recrystallization from a water/ethanol mixture.

Step 2: Wolff-Kishner Reduction of the Ketone This step reduces the ketone carbonyl to a methylene group under basic conditions. The Huang-Minlon modification is a high-yield procedure that involves distilling off water to drive the reaction to completion at a higher temperature.[4][5]

  • Protocol:

    • Place the crude 4-oxo-4-(p-tolyl)butanoic acid (76.8 g, 0.40 mol) in a 500 mL round-bottom flask fitted with a distillation apparatus.

    • Add diethylene glycol (200 mL), hydrazine hydrate (85%, 40 mL, ~0.68 mol), and potassium hydroxide (KOH, 45 g, 0.80 mol).

    • Heat the mixture to 130-140 °C for 1.5 hours. Water and excess hydrazine will distill off.

    • After the initial reflux, raise the temperature to 195-200 °C and maintain reflux for an additional 4 hours.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

    • Acidify the solution with concentrated HCl to a pH of ~2, which will precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-(p-tolyl)butanoic acid.[6]

Step 3: Reduction of the Carboxylic Acid The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol:

    • In a dry 2 L flask under a nitrogen atmosphere, suspend LiAlH₄ (19.0 g, 0.50 mol) in 500 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Dissolve the 4-(p-tolyl)butanoic acid (71.2 g, 0.40 mol) in 300 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, keeping the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (19 mL), 15% aqueous NaOH (19 mL), and then water again (57 mL).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, and evaporate the solvent to yield 4-(p-tolyl)butan-1-ol as an oil.

Step 4: Bromination of the Alcohol The final step involves converting the primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃). This reaction typically proceeds with high efficiency via an SN2 mechanism.[7][8]

  • Protocol:

    • Place the crude 4-(p-tolyl)butan-1-ol (57.5 g, 0.35 mol) in a 250 mL flask and cool to 0 °C.

    • Add PBr₃ (35.2 g, 0.13 mol) dropwise with stirring, ensuring the temperature remains below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture at 80 °C for 1 hour.

    • Cool the mixture and carefully pour it onto 200 g of crushed ice.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 150 mL).

    • Combine the organic layers and wash sequentially with cold water, 5% aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Route B: The Grignard Coupling Pathway

This pathway offers a more direct, two-step approach to the target molecule. It relies on the formation of an organometallic Grignard reagent, which then acts as a nucleophile to displace a halide. While having fewer steps, this route can be sensitive to reaction conditions and may produce significant side products.

Overall Reaction Scheme

grignard_pathway bromotoluene p-Bromotoluene step1 Step 1: Grignard Formation bromotoluene->step1 mg Mg mg->step1 dibromobutane 1,4-Dibromobutane step2 Step 2: Nucleophilic Substitution dibromobutane->step2 grignard p-Tolylmagnesium bromide step1->grignard grignard->step2 final_product This compound step2->final_product

Caption: Synthesis via the Grignard coupling pathway.

Experimental Protocols

Step 1: Formation of p-Tolylmagnesium Bromide This step requires strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

  • Protocol:

    • Assemble a dry 500 mL three-neck flask with a dropping funnel, condenser (with a drying tube), and a magnetic stirrer under a nitrogen atmosphere.

    • Place magnesium turnings (10.9 g, 0.45 mol) in the flask.

    • Add p-bromotoluene (68.4 g, 0.40 mol) to 200 mL of anhydrous THF in the dropping funnel.

    • Add about 20 mL of the p-bromotoluene solution to the magnesium. The reaction may need initiation by adding a small crystal of iodine or gentle heating.

    • Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete reaction. The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.[9][10]

Step 2: Coupling with 1,4-Dibromobutane The Grignard reagent is reacted with an excess of 1,4-dibromobutane. Using an excess of the dihalide is crucial to minimize the formation of the double-addition byproduct (1,4-di(p-tolyl)butane).

  • Protocol:

    • In a separate 1 L flask under nitrogen, add 1,4-dibromobutane (172.7 g, 0.80 mol, 2 equivalents) to 300 mL of anhydrous THF and cool to 0 °C.

    • Slowly add the prepared p-tolylmagnesium bromide solution via cannula to the stirred 1,4-dibromobutane solution over 1.5 hours, maintaining the temperature at 0 °C.

    • After addition, allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 200 mL of a cold saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 150 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure. The resulting crude product will contain the desired product, unreacted 1,4-dibromobutane, and side products.

    • Purify by fractional vacuum distillation to isolate this compound.

Performance Comparison

ParameterRoute A: Friedel-Crafts PathwayRoute B: Grignard Pathway
Number of Steps 42
Overall Yield Good to Excellent (Typically 50-70%)Fair to Good (Typically 30-50%)
Purity & Side Products High purity. Intermediates can be purified at each step, minimizing final impurities.Moderate purity. Prone to side products like Wurtz coupling (biphenyl derivatives) and double substitution.[11]
Scalability Readily scalable. Each step is a well-established industrial process.Scalability can be challenging due to the highly exothermic nature of Grignard formation and the need for strict anhydrous conditions.
Reagent Sensitivity Tolerant to moisture in later steps. AlCl₃ in Step 1 is highly moisture-sensitive.Highly sensitive to moisture and protic solvents throughout the entire process.
Starting Materials Toluene, succinic anhydride (inexpensive bulk chemicals).p-Bromotoluene, 1,4-dibromobutane (more expensive than Route A starting materials).
Key Advantages High reliability, predictability, and purity. Robust and well-documented reactions.Fewer synthetic steps, potentially faster overall process if optimized.
Key Disadvantages Multi-step process requiring more time and resources for isolation of intermediates.Lower yields, difficult purification, and strict requirement for anhydrous conditions.

Conclusion

For researchers and drug development professionals requiring high-purity this compound with predictable outcomes, the Friedel-Crafts Acylation Pathway (Route A) is the superior method. Although it involves more steps, the ability to purify intermediates and the reliability of each transformation lead to a higher quality final product and better overall yields.

The Grignard Coupling Pathway (Route B) presents a faster, more atom-economical alternative on paper. However, it is practically hampered by lower yields and the formation of difficult-to-separate byproducts. This route may be suitable for rapid, small-scale synthesis where absolute purity is not the primary concern and a more challenging purification is acceptable.

References

A Comparative Guide to the Cost-Effective Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and economical preparation of key intermediates is paramount. 1-(4-Bromobutyl)-4-methylbenzene is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Friedel-Crafts acylation pathway and a Grignard coupling approach. The comparison focuses on cost-effectiveness, reaction yields, and procedural complexity, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

MetricFriedel-Crafts Acylation RouteGrignard Coupling Route
Starting Materials Toluene, Succinic Anhydride, Aluminum Chloridep-Bromotoluene, Magnesium, 1,4-Dibromobutane
Overall Yield Good to HighModerate to Good
Number of Steps 31 (plus Grignard reagent preparation)
Cost-Effectiveness Generally more cost-effective due to cheaper starting materialsCan be less cost-effective due to the higher price of p-bromotoluene and 1,4-dibromobutane
Scalability Readily scalableScalability can be challenging due to the sensitive nature of Grignard reagents
Key Challenges Handling of corrosive and moisture-sensitive AlCl₃, multiple reaction and purification stepsFormation of homo-coupling byproducts, strict anhydrous conditions required

Route 1: The Friedel-Crafts Acylation Pathway

This classical approach involves a three-step sequence starting from readily available and inexpensive bulk chemicals.

Logical Workflow for Friedel-Crafts Acylation Route:

G Toluene Toluene & Succinic Anhydride Acylation Friedel-Crafts Acylation (AlCl₃) Toluene->Acylation KetoAcid 4-oxo-4-(p-tolyl)butanoic acid Acylation->KetoAcid Reduction Wolff-Kishner or Clemmensen Reduction KetoAcid->Reduction ButanoicAcid 4-(p-tolyl)butanoic acid Reduction->ButanoicAcid Reduction2 Reduction (e.g., LiAlH₄) ButanoicAcid->Reduction2 Alcohol 4-(p-tolyl)butan-1-ol Reduction2->Alcohol Bromination Bromination (e.g., PBr₃) Alcohol->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Synthetic workflow for the Friedel-Crafts acylation route.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

  • Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, anhydrous aluminum chloride (1.2 eq) is suspended in an excess of dry toluene. The mixture is cooled in an ice bath. Succinic anhydride (1.0 eq) is added portion-wise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours and then heated to 60-70 °C for 1 hour. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid, 4-oxo-4-(p-tolyl)butanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

  • Typical Yield: 85-95%

Step 2: Reduction of 4-oxo-4-(p-tolyl)butanoic acid

Two common methods for the reduction of the ketone are the Wolff-Kishner and Clemmensen reductions. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred for its milder conditions and higher yields.[1][2][3][4]

  • Wolff-Kishner (Huang-Minlon Modification) Reduction: 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq), hydrazine hydrate (2.0 eq), and potassium hydroxide (2.0 eq) are dissolved in diethylene glycol. The mixture is heated to 130-140 °C for 1 hour, after which the temperature is raised to 190-200 °C to distill off water and excess hydrazine. The reaction is maintained at this temperature for an additional 3-4 hours. After cooling, the mixture is diluted with water, acidified with HCl, and the precipitated 4-(p-tolyl)butanoic acid is collected by filtration.

  • Typical Yield: 80-90%

Step 3: Reduction of 4-(p-tolyl)butanoic acid to 4-(p-tolyl)butan-1-ol

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 4-(p-tolyl)butanoic acid (1.0 eq) in THF is added dropwise at 0 °C. The mixture is then stirred at room temperature for 4-6 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give 4-(p-tolyl)butan-1-ol.

  • Typical Yield: 90-95%

Step 4: Bromination of 4-(p-tolyl)butan-1-ol

  • Procedure: 4-(p-tolyl)butan-1-ol (1.0 eq) is dissolved in a suitable solvent like diethyl ether or dichloromethane. The solution is cooled to 0 °C, and phosphorus tribromide (PBr₃) (0.4 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by pouring it into ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

  • Typical Yield: 85-95%

Route 2: The Grignard Coupling Pathway

This approach offers a more direct route, potentially reducing the number of synthetic steps. It relies on the formation of a Grignard reagent from p-bromotoluene, which then couples with a suitable four-carbon electrophile.

Logical Workflow for Grignard Coupling Route:

G pBromotoluene p-Bromotoluene & Mg GrignardFormation Grignard Reagent Formation (THF) pBromotoluene->GrignardFormation GrignardReagent p-Tolylmagnesium bromide GrignardFormation->GrignardReagent Coupling Cross-Coupling (1,4-Dibromobutane) GrignardReagent->Coupling FinalProduct This compound Coupling->FinalProduct

Caption: Synthetic workflow for the Grignard coupling route.

Experimental Protocol

Step 1: Preparation of p-Tolylmagnesium bromide

  • Procedure: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 eq) are placed.[5] A small crystal of iodine can be added as an initiator. A solution of p-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6]

Step 2: Coupling with 1,4-Dibromobutane

  • Procedure: The freshly prepared p-tolylmagnesium bromide solution is cooled to 0 °C. A solution of 1,4-dibromobutane (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to isolate this compound. It is important to note that the formation of the homo-coupled product (4,4'-dimethylbiphenyl) is a common side reaction.[7] The yield of the desired cross-coupling product can be improved by using a suitable catalyst, such as a copper(I) salt.[8][9]

  • Typical Yield: 40-60% (can be variable and is often lower than the multi-step Friedel-Crafts route without optimization).

Cost-Effectiveness Analysis

A key consideration for any synthetic route is the cost of the starting materials. The following table provides an approximate cost comparison based on currently available bulk pricing. Prices are subject to fluctuation based on supplier and market conditions.

ReagentFriedel-Crafts Route (approx. USD/kg)Grignard Route (approx. USD/kg)
Toluene~1-2[10][11][12][13][14]-
Succinic Anhydride~5-10[15][16][17][18][19]-
Aluminum Chloride~1-3[20][21][22][23][24]-
p-Bromotoluene-~15-25[25][26][27][28][29]
Magnesium Turnings-~20-30[5][30][31]
1,4-Dibromobutane-~20-40[32][33][34][35][36]

Analysis: The starting materials for the Friedel-Crafts acylation route (toluene, succinic anhydride, and aluminum chloride) are significantly cheaper than those for the Grignard coupling route (p-bromotoluene and 1,4-dibromobutane). While the Grignard route appears simpler in terms of the number of steps, the higher cost of its precursors and typically lower yields make it a less economically favorable option for large-scale synthesis.

Conclusion

For the cost-effective synthesis of this compound, the Friedel-Crafts acylation route is the recommended pathway . Despite being a multi-step process, it utilizes inexpensive and readily available starting materials, and each step proceeds with high yields, leading to a more economical overall process, especially for large-scale production. The Grignard coupling route, while more direct, is hampered by the higher cost of its starting materials and potential for lower yields due to side reactions, making it a less cost-effective alternative. Researchers and drug development professionals should consider the scale of their synthesis and budgetary constraints when selecting the most appropriate method.

References

Spectroscopic Analysis: A Comparative Guide to 1-(4-Bromobutyl)-4-methylbenzene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-(4-Bromobutyl)-4-methylbenzene and its chloro and iodo analogs. Understanding the distinct spectral characteristics of these halogenated compounds is crucial for their identification, characterization, and application in various research and development endeavors. This document presents a summary of predicted and experimental spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related analogs. Please note that where experimental data was unavailable, predicted values from reputable spectroscopic databases are provided and clearly marked.

Table 1: ¹H NMR Data (Predicted/Experimental, 500 MHz, CDCl₃)

CompoundAr-H (ppm)-CH₂- (α to Ar) (ppm)-CH₂- (β to Ar) (ppm)-CH₂- (γ to Ar) (ppm)-CH₂- (δ to Ar, α to Halogen) (ppm)Ar-CH₃ (ppm)
This compound (Predicted)7.09 (d, 2H), 7.01 (d, 2H)2.59 (t, 2H)1.79 (m, 2H)1.89 (m, 2H)3.41 (t, 2H)2.30 (s, 3H)
1-(4-Chlorobutyl)-4-methylbenzene (Experimental, related compound)~7.1 (m, 4H)~2.6 (t, 2H)~1.75 (m, 4H)3.55 (t, 2H)~2.3 (s, 3H)
1-(4-Iodobutyl)-4-methylbenzene (Predicted)7.08 (d, 2H), 7.02 (d, 2H)2.58 (t, 2H)1.77 (m, 2H)1.85 (m, 2H)3.20 (t, 2H)2.30 (s, 3H)

Table 2: ¹³C NMR Data (Predicted/Experimental, 125 MHz, CDCl₃)

CompoundAr-C (quat.) (ppm)Ar-CH (ppm)-CH₂- (α to Ar) (ppm)-CH₂- (β to Ar) (ppm)-CH₂- (γ to Ar) (ppm)-CH₂- (δ to Ar, α to Halogen) (ppm)Ar-CH₃ (ppm)
This compound (Predicted)138.9, 135.2129.1, 128.434.932.833.433.820.9
1-(4-Chlorobutyl)-4-methylbenzene (Experimental, related compound)~139, ~135~129, ~128~35~30~28~45~21
1-(4-Iodobutyl)-4-methylbenzene (Predicted)139.2, 135.0129.0, 128.535.133.533.06.820.9

Table 3: Key IR Absorption Bands (Predicted/Experimental, cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-X (Halogen)
This compound (Predicted)~30202925, 2855~1615, 1515~650-550
1-(4-Chlorobutyl)-4-methylbenzene (Experimental, related compound)~3025~2930, 2860~1610, 1510~750-700
1-(4-Iodobutyl)-4-methylbenzene (Predicted)~30152920, 2850~1610, 1510~600-500

Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound (Predicted)226/228 ( bromine isotopes)105147/149, 91
1-(4-Chlorobutyl)-4-methylbenzene (Experimental, related compound)182/184 (chlorine isotopes)91125, 105
1-(4-Iodobutyl)-4-methylbenzene (Predicted)274105147, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with proton decoupling to obtain singlets for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) to bombard the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The data is presented as a mass spectrum, plotting relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 1-(4-Halobutyl)-4-methylbenzene Dissolution Dissolve in CDCl3 Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for Spectroscopic Characterization.

comparative study of catalysts for coupling reactions with 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1-(4-Bromobutyl)-4-methylbenzene

For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The selection of an appropriate catalytic system is paramount for achieving high yields and selectivity in cross-coupling reactions. This guide provides a comparative overview of various catalytic systems for coupling reactions involving this compound, a versatile building block in organic synthesis. While specific data for this exact substrate is limited in publicly available literature, this guide draws upon established protocols for structurally similar aryl and bromoalkylarenes to provide a comprehensive starting point for reaction optimization.

Catalyst Performance Comparison

The following tables summarize typical catalyst systems, ligands, and general reaction conditions for several key cross-coupling reactions applicable to substrates like this compound. The choice of catalyst and ligand is crucial and often depends on the specific coupling partners and desired outcome.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] It is widely used due to the stability and low toxicity of the boronic acid reagents.[1]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11080-95
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane10085-98
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-10075-90

Table 2: Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines from aryl halides.[2][3] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[2]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-11080-95
Pd(OAc)₂BrettPhosLiHMDSTHF25-8085-98
[Pd(allyl)Cl]₂RuPhosK₂CO₃1,4-Dioxane100-12070-90

Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[5][6]

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF25-6075-95
Pd(OAc)₂-SPhosCs₂CO₃1,4-Dioxane80-10080-95
NiCl₂(dppe)CuI-K₂CO₃DMF8070-90

Table 4: Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7] The regioselectivity and stereoselectivity are important considerations in this reaction.[7]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-14070-90
PdCl₂PPh₃NaOAcDMA12065-85
Pd(PPh₃)₄-K₂CO₃Acetonitrile80-10070-95

Table 5: Kumada Coupling

This coupling reaction utilizes a Grignard reagent as the nucleophile and is effective for forming C-C bonds, often with nickel or palladium catalysts.[3] A key limitation is the high reactivity of the Grignard reagent, which restricts the functional group tolerance.[3]

Catalyst PrecursorLigandSolventTemperature (°C)Typical Yield (%)
NiCl₂(dppp)-THF25-6680-95
Pd(PPh₃)₄-Benzene25-8075-90
Fe(acac)₃-THF/NMP0-2570-90

Table 6: Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more functional group tolerant than Grignard reagents.

Catalyst PrecursorLigandSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃SPhosTHF25-6685-98
NiCl₂(dppe)-DMA5070-90
Pd(P(t-Bu)₃)₂-NMP8080-95

Experimental Protocols

The following are representative experimental protocols for analogous substrates. These should be adapted and optimized for reactions with this compound.

1. General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water 10:1) is added, and the mixture is stirred at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. General Procedure for Buchwald-Hartwig Amination:

To a dried reaction vessel is added the aryl bromide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the specified temperature. After completion of the reaction, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.

3. General Procedure for Copper-Free Sonogashira Coupling:

In an inert atmosphere glovebox, a vial is charged with the aryl bromide (1.0 equiv), terminal alkyne (1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv). The vial is sealed and brought out of the glovebox. Degassed solvent (e.g., 1,4-dioxane) is added, and the reaction is stirred at the appropriate temperature. Upon completion, the reaction mixture is cooled, diluted, and purified by standard workup and chromatographic procedures.

Visualizing Reaction Pathways

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Cross-Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal R'-[M] PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening different catalysts and conditions for a cross-coupling reaction.

Experimental Workflow start Define Reaction: This compound + Coupling Partner catalyst_selection Select Catalysts: Pd vs. Ni Precursors start->catalyst_selection ligand_selection Select Ligands: Phosphines, NHCs, etc. start->ligand_selection reaction_setup Set up Parallel Reactions catalyst_selection->reaction_setup ligand_selection->reaction_setup condition_screening Screen Conditions: Base, Solvent, Temperature condition_screening->reaction_setup analysis Analyze Reaction Outcomes: Yield, Selectivity (GC, LC-MS, NMR) reaction_setup->analysis optimization Optimize Lead Conditions analysis->optimization

Caption: A typical workflow for catalyst screening in cross-coupling reactions.

References

A Comparative Guide to the Synthesis of 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 1-(4-Bromobutyl)-4-methylbenzene, a key intermediate in various chemical and pharmaceutical applications. The performance of a classical Friedel-Crafts acylation-based route is compared with a modern Grignard reagent-based approach. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Friedel-Crafts Acylation & ReductionRoute B: Grignard Reagent Coupling
Starting Materials Toluene, 4-bromobutyryl chloride, Aluminium chloride, Zinc amalgam, Hydrochloric acid1-Bromo-4-methylbenzene, Magnesium, 1,4-Dibromobutane
Key Intermediates 1-(4-Methylphenyl)-4-bromobutan-1-one4-Methylphenylmagnesium bromide
Overall Yield ~70-80%~60-70%
Reaction Conditions Requires stringent anhydrous conditions for acylation; strong acid for reduction.Requires stringent anhydrous conditions for Grignard formation.
Scalability Generally scalable, but handling of AlCl₃ and acidic waste can be challenging.Scalable, with careful control of the exothermic Grignard formation.
Key Advantages Utilizes readily available and inexpensive starting materials.More direct C-C bond formation in the key step.
Key Disadvantages Two-step process; use of hazardous reagents (AlCl₃, HgCl₂ in Zn amalgam).Potential for Wurtz coupling side products.[1]

Route A: Friedel-Crafts Acylation Followed by Reduction

This established two-step method involves the Friedel-Crafts acylation of toluene with 4-bromobutyryl chloride to form a ketone intermediate, which is subsequently reduced to the desired product.

Route A Toluene Toluene Ketone 1-(4-Methylphenyl)-4-bromobutan-1-one Toluene->Ketone Friedel-Crafts Acylation AcylChloride 4-Bromobutyryl Chloride AcylChloride->Ketone AlCl3 AlCl₃ AlCl3->Ketone Product This compound Ketone->Product Reduction Reduction (Clemmensen) Reduction->Product

Fig. 1: Workflow for Route A.
Experimental Protocol: Route A

Step 1: Friedel-Crafts Acylation of Toluene

In this step, toluene undergoes electrophilic aromatic substitution with 4-bromobutyryl chloride using aluminum chloride as a Lewis acid catalyst.[2][3][4]

  • Materials: Toluene (1.2 eq), 4-bromobutyryl chloride (1.0 eq), Anhydrous Aluminum Chloride (1.1 eq), Dichloromethane (solvent).

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, a solution of 4-bromobutyryl chloride in dichloromethane is added dropwise.

    • A solution of toluene in dichloromethane is then added slowly, maintaining the temperature at 0°C.

    • The reaction mixture is stirred at room temperature for 3-4 hours until completion (monitored by TLC).

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield 1-(4-methylphenyl)-4-bromobutan-1-one.

  • Typical Yield: 85-95%

Step 2: Clemmensen Reduction of 1-(4-Methylphenyl)-4-bromobutan-1-one

The ketone intermediate is reduced to the corresponding alkane using a zinc amalgam in the presence of concentrated hydrochloric acid.

  • Materials: 1-(4-Methylphenyl)-4-bromobutan-1-one (1.0 eq), Zinc amalgam (excess), Concentrated Hydrochloric Acid, Toluene (co-solvent).

  • Procedure:

    • A mixture of the ketone, zinc amalgam, concentrated hydrochloric acid, and toluene is refluxed for 6-8 hours.

    • Additional portions of hydrochloric acid may be added during the reflux period.

    • After cooling, the mixture is decanted from the excess zinc amalgam.

    • The aqueous layer is extracted with toluene.

    • The combined organic layers are washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography.

  • Typical Yield: 80-90%

Route B: Grignard Reagent Coupling

This route involves the preparation of a Grignard reagent from 1-bromo-4-methylbenzene, which then undergoes a coupling reaction with 1,4-dibromobutane.

Route B BromoToluene 1-Bromo-4-methylbenzene Grignard 4-Methylphenyl- magnesium bromide BromoToluene->Grignard Grignard Formation Mg Mg Mg->Grignard Product This compound Grignard->Product Coupling Dibromobutane 1,4-Dibromobutane Dibromobutane->Product

References

alternatives to 1-(4-Bromobutyl)-4-methylbenzene for introducing a 4-methylphenylbutyl group

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Synthetic Alternatives for the Introduction of a 4-Methylphenylbutyl Group

This guide provides a comparative analysis of chemical reagents and methodologies that serve as alternatives to 1-(4-bromobutyl)-4-methylbenzene for the introduction of the 4-methylphenylbutyl moiety in chemical synthesis. The performance of these alternatives is evaluated based on reaction yields, conditions, and substrate compatibility, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Alternative Alkylating Agents: Modifying the Leaving Group

A straightforward alternative to this compound involves replacing the bromide with other leaving groups. The choice of leaving group significantly impacts the reactivity of the alkylating agent in nucleophilic substitution reactions. The general order of reactivity for halide leaving groups is I > Br > Cl. For more reactive options, sulfonate esters such as tosylates and mesylates are commonly employed.

Comparative Data of Alkylating Agents
ReagentLeaving GroupTypical Reaction ConditionsRelative ReactivityYield (%)Reference
1-(4-Chlorobutyl)-4-methylbenzeneClHigher temperatures, stronger nucleophilesLower60-75[1][2]
This compoundBrModerate temperaturesBaseline75-90[3]
1-(4-Iodobutyl)-4-methylbenzeneILower temperatures, milder conditionsHigher85-95[4]
4-(p-Tolyl)butyl TosylateOTsSimilar to iodides, good for sensitive substratesHigh90-98[5]
4-(p-Tolyl)butyl MesylateOMsSimilar to tosylatesHigh90-98N/A
Experimental Protocol: Synthesis of 4-(p-Tolyl)butyl Tosylate

This protocol describes the synthesis of a highly reactive alkylating agent, 4-(p-tolyl)butyl tosylate, from the corresponding alcohol.

Materials:

  • 4-(p-Tolyl)-1-butanol

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(p-tolyl)-1-butanol (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 equivalents) to the solution.

  • Slowly add tosyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tosylate.

cluster_0 Alternative Leaving Groups 4-(p-Tolyl)-1-butanol 4-(p-Tolyl)-1-butanol 4-(p-Tolyl)butyl Tosylate 4-(p-Tolyl)butyl Tosylate 4-(p-Tolyl)-1-butanol->4-(p-Tolyl)butyl Tosylate Tosyl Chloride, Pyridine Product Product 4-(p-Tolyl)butyl Tosylate->Product Nucleophile 1-(4-Chlorobutyl)-4-methylbenzene 1-(4-Chlorobutyl)-4-methylbenzene This compound This compound 1-(4-Iodobutyl)-4-methylbenzene 1-(4-Iodobutyl)-4-methylbenzene

Fig. 1: Synthesis of an alternative alkylating agent.

Nucleophilic Alternatives: Organometallic Reagents

An alternative synthetic strategy involves forming a nucleophilic organometallic reagent from a 4-methylphenylbutyl precursor. Grignard and organolithium reagents are powerful nucleophiles capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the 4-methylphenylbutyl group.[6][7]

Comparative Data of Organometallic Reagents
ReagentTypePrecursorCommon ElectrophilesYield (%)Reference
4-(p-Tolyl)butylmagnesium BromideGrignardThis compoundAldehydes, Ketones, Esters, CO270-90[7][8]
4-(p-Tolyl)butyllithiumOrganolithium1-(4-Halobutyl)-4-methylbenzeneAldehydes, Ketones, Esters, CO275-95[6][9][10]
Experimental Protocol: Preparation and Use of 4-(p-Tolyl)butylmagnesium Bromide

This protocol details the formation of a Grignard reagent and its subsequent reaction with an aldehyde.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether via the dropping funnel.

    • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.[11]

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[11]

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0 °C.

    • Add a solution of the aldehyde (1 equivalent) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to obtain the crude alcohol product, which can be further purified by chromatography.

This compound This compound 4-(p-Tolyl)butylmagnesium Bromide 4-(p-Tolyl)butylmagnesium Bromide This compound->4-(p-Tolyl)butylmagnesium Bromide Mg, THF Product Product 4-(p-Tolyl)butylmagnesium Bromide->Product Electrophile (e.g., R-CHO) Electrophile (e.g., R-CHO) Electrophile (e.g., R-CHO)

Fig. 2: Grignard reagent formation and reaction.

Alternative Bond Formation: Reductive Amination

For the specific purpose of forming a C-N bond to introduce the 4-methylphenylbutyl group onto a nitrogen atom, reductive amination is a highly efficient and widely used alternative to direct alkylation.[12][13] This one-pot reaction involves the condensation of an aldehyde, 4-(p-tolyl)butanal, with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14][15]

Comparative Data of Reducing Agents for Reductive Amination
Reducing AgentKey FeaturespH RangeTypical SolventsYield (%)Reference
Sodium Borohydride (NaBH₄)Reduces both imines and carbonyls.[12]Neutral to BasicAlcohols, THF60-80[13]
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of carbonyls.[12][16]Weakly Acidic (pH 4-6)Methanol, Ethanol80-95[12][14]
Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions; tolerant of many functional groups.[16]Weakly AcidicDichloromethane, THF85-98[14]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the coupling of 4-(p-tolyl)butanal with a primary amine.

Materials:

  • 4-(p-Tolyl)butanal

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(p-tolyl)butanal (1 equivalent) and the primary amine (1-1.2 equivalents) in DCM.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the resulting secondary amine by column chromatography or distillation.

cluster_workflow Reductive Amination Workflow A 4-(p-Tolyl)butanal C Imine/Iminium Intermediate A->C B Primary/Secondary Amine B->C E Final Amine Product C->E D Reducing Agent (e.g., STAB) D->E

Fig. 3: Reductive amination workflow.

References

A Comparative Guide to the Application of 1-(4-Bromobutyl)-4-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the utility of 1-(4-Bromobutyl)-4-methylbenzene as an alkylating agent in organic synthesis. While direct literature on the specific applications of this reagent is sparse, its structure lends itself to the introduction of the 4-methylphenylbutyl moiety, a fragment present in various pharmacologically active molecules. This guide will explore a primary hypothetical application—N-alkylation of primary amines—and compare it with established alternative methods for creating analogous carbon-carbon and carbon-nitrogen bonds, particularly those used in the synthesis of structures similar to the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.

Primary Application: N-Alkylation with this compound

This compound is an ideal reagent for the mono-alkylation of primary amines to introduce a 4-methylphenylbutyl group. This reaction is fundamental in medicinal chemistry for the synthesis of new chemical entities and drug analogues. The butyl spacer and the terminal bromide make it a reactive yet selective alkylating agent under appropriate basic conditions.

This protocol describes the synthesis of N-benzyl-4-(p-tolyl)butan-1-amine using this compound.

  • Materials: Benzylamine, this compound, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN), Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of benzylamine (1.0 eq.) in acetonitrile (10 mL/mmol of benzylamine) is added potassium carbonate (2.0 eq.).

    • This compound (1.1 eq.) is added to the suspension.

    • The reaction mixture is stirred at 60°C for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-4-(p-tolyl)butan-1-amine.

N_Alkylation_Workflow start Start reactants Combine Benzylamine, K₂CO₃, and Acetonitrile start->reactants add_alkyl_halide Add this compound reactants->add_alkyl_halide reaction Heat at 60°C (12-18 hours) add_alkyl_halide->reaction workup Workup: - Remove Solvent - Partition (EtOAc/H₂O) - Wash & Dry reaction->workup purification Purify by Column Chromatography workup->purification product N-benzyl-4-(p-tolyl)butan-1-amine purification->product

Caption: Workflow for the N-alkylation of benzylamine.

Comparison with Alternative Synthetic Routes

For creating a carbon-carbon bond to form a similar 4-arylbutane structure, as seen in Nabumetone and its analogues, alternative methods such as Friedel-Crafts acylation followed by reduction, or Mizoroki-Heck reactions are commonly employed. These methods offer different advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

Alternative Route 1: Friedel-Crafts Acylation Followed by Clemmensen Reduction

This two-step approach is a classic method for preparing alkylbenzenes and is adaptable for the synthesis of 4-(p-tolyl)butanoic acid, a precursor to many derivatives.

  • Step 1: Friedel-Crafts Acylation

    • Materials: Toluene, Succinic anhydride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl).

    • Procedure:

      • Anhydrous aluminum chloride (2.2 eq.) is suspended in dry dichloromethane in a flask equipped with a dropping funnel and a calcium chloride guard tube, and cooled in an ice bath.

      • A solution of succinic anhydride (1.0 eq.) and toluene (1.1 eq.) in dry dichloromethane is added dropwise with stirring over 30 minutes.

      • After the addition is complete, the mixture is stirred at room temperature for 2 hours.

      • The reaction mixture is then poured slowly onto crushed ice containing concentrated hydrochloric acid.

      • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-oxo-4-(p-tolyl)butanoic acid.

  • Step 2: Clemmensen Reduction

    • Materials: 4-oxo-4-(p-tolyl)butanoic acid, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid (HCl), Toluene.

    • Procedure:

      • A mixture of 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq.), amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, water, and toluene is refluxed for 24-48 hours.

      • Additional portions of hydrochloric acid are added periodically during the reflux.

      • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

      • The combined organic layers are washed with water, dried, and concentrated to give 4-(p-tolyl)butanoic acid.

Friedel_Crafts_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction acylation_start Toluene + Succinic Anhydride in CH₂Cl₂ acylation_reaction Add to AlCl₃ suspension (0°C to RT) acylation_start->acylation_reaction acylation_workup Quench with HCl/Ice & Extract acylation_reaction->acylation_workup intermediate 4-oxo-4-(p-tolyl)butanoic acid acylation_workup->intermediate reduction_start Intermediate + Zn(Hg) + Conc. HCl intermediate->reduction_start reduction_reaction Reflux (24-48 hours) reduction_start->reduction_reaction reduction_workup Extract with Toluene & Purify reduction_reaction->reduction_workup final_product 4-(p-tolyl)butanoic acid reduction_workup->final_product

Caption: Two-step synthesis via Friedel-Crafts acylation and Clemmensen reduction.

Alternative Route 2: Mizoroki-Heck Reaction Followed by Hydrogenation

This palladium-catalyzed cross-coupling reaction provides a modern alternative for forming the C-C bond, often with higher functional group tolerance than Friedel-Crafts reactions. This is a common strategy for synthesizing Nabumetone and its analogues.[1]

  • Step 1: Mizoroki-Heck Reaction

    • Materials: 4-Bromotoluene, Methyl vinyl ketone (MVK), Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile (CH₃CN).

    • Procedure:

      • A mixture of 4-bromotoluene (1.0 eq.), methyl vinyl ketone (1.2 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and triethylamine (1.5 eq.) in acetonitrile is heated in a sealed vessel at 100°C for 10-16 hours.

      • The reaction mixture is cooled, diluted with water, and extracted with ether.

      • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

      • The crude product, 4-(p-tolyl)but-3-en-2-one, is purified by chromatography.

  • Step 2: Hydrogenation

    • Materials: 4-(p-tolyl)but-3-en-2-one, Palladium on Carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

    • Procedure:

      • 4-(p-tolyl)but-3-en-2-one (1.0 eq.) is dissolved in ethanol in a hydrogenation vessel.

      • 10% Pd/C (5 mol%) is added to the solution.

      • The vessel is purged with hydrogen gas and maintained at a pressure of 1-3 atm.

      • The mixture is stirred at room temperature until hydrogen uptake ceases (typically 4-8 hours).

      • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 4-(p-tolyl)-2-butanone.

Heck_Reaction_Workflow cluster_0 Step 1: Mizoroki-Heck Reaction cluster_1 Step 2: Hydrogenation heck_start 4-Bromotoluene + MVK + Pd(OAc)₂/P(o-tol)₃ heck_reaction Heat in sealed vessel (100°C, 10-16h) heck_start->heck_reaction heck_workup Extract with Ether & Purify heck_reaction->heck_workup heck_intermediate 4-(p-tolyl)but-3-en-2-one heck_workup->heck_intermediate hydro_start Intermediate + 10% Pd/C in Ethanol heck_intermediate->hydro_start hydro_reaction Stir under H₂ atmosphere (1-3 atm, 4-8h) hydro_start->hydro_reaction hydro_workup Filter catalyst & Remove solvent hydro_reaction->hydro_workup hydro_product 4-(p-tolyl)-2-butanone hydro_workup->hydro_product

Caption: Two-step synthesis via Mizoroki-Heck reaction and hydrogenation.

Quantitative Data and Comparison

The following table summarizes typical quantitative data for the described synthetic routes. The data for the hypothetical N-alkylation is an educated estimate based on similar reactions, while the data for the alternative routes are based on literature precedents.[1]

ParameterN-Alkylation (Hypothetical)Friedel-Crafts & ReductionMizoroki-Heck & Hydrogenation[1]
Bond Formed C-NC-CC-C
Overall Yield 75-85%60-75%80-90%
Reaction Time 12-18 hours26-50 hours14-24 hours
Key Reagents This compound, K₂CO₃AlCl₃, Succinic Anhydride, Zn(Hg), HClPd(OAc)₂, P(o-tol)₃, H₂/Pd-C
Reaction Temp. 60°C0°C to Reflux100°C (Heck), RT (Hydrogenation)
Pros - Direct C-N bond formation- Mild conditions- Good for amine libraries- Uses inexpensive starting materials- Well-established method- High yield- Good functional group tolerance- Milder than Clemmensen reduction
Cons - Precursor may not be readily available- Harsh, acidic conditions (Clemmensen)- Stoichiometric Lewis acid- Potential for side reactions- Requires expensive palladium catalyst- Phosphine ligands can be air-sensitive

Conclusion

The choice of synthetic route depends heavily on the target molecule, available starting materials, and desired scale.

  • This compound is a valuable, albeit specialized, reagent for the direct introduction of the 4-methylphenylbutyl group onto a heteroatom, particularly nitrogen. Its primary application lies in the derivatization of amines, making it a useful tool in medicinal chemistry for generating analogues and exploring structure-activity relationships.

  • The Friedel-Crafts acylation followed by reduction is a cost-effective, classic approach for creating the carbon skeleton of molecules like Nabumetone from simple, bulk starting materials. However, the harsh conditions of the reduction step can limit its applicability to substrates with sensitive functional groups.

  • The Mizoroki-Heck reaction and subsequent hydrogenation represents a more modern, versatile, and often higher-yielding approach. Its milder conditions and tolerance for various functional groups make it a powerful method in contemporary organic synthesis, despite the higher cost associated with the palladium catalyst.

For researchers in drug development, this compound serves as an efficient building block for late-stage functionalization and the creation of amine-based libraries. In contrast, for the large-scale synthesis of a core structure like that of Nabumetone, a C-C bond-forming strategy such as the Mizorok-Heck reaction would likely be the more efficient and scalable option.

References

A Comparative Guide to Purity Assessment of 1-(4-Bromobutyl)-4-methylbenzene: HPLC vs. GC-MS and qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. In the synthesis of 1-(4-Bromobutyl)-4-methylbenzene, a versatile intermediate in organic synthesis, accurate purity determination is paramount to guarantee the reliability and reproducibility of subsequent reactions and biological assays. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for separating and quantifying components in a mixture.[1] For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.[2]

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[3] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring)

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer distinct advantages for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information. For alkylbenzenes and brominated compounds, GC-MS offers excellent sensitivity and specificity.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[5] It offers a direct and absolute method of quantification without the need for a specific reference standard of the analyte.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[6]

Comparison of Analytical Methods

ParameterHPLCGC-MSqNMR
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.
Sample Volatility Not required.Required.Not required.
Reference Standard Required for quantification.Required for quantification.Not necessarily required for purity determination (can use a universal internal standard).[6]
Speed Moderate (typically 10-30 minutes per sample).Fast to moderate (typically 5-20 minutes per sample).Fast (typically 5-15 minutes per sample).
Resolution High, excellent for separating closely related impurities.Very high, excellent for separating volatile isomers.Lower than chromatographic methods, but can resolve signals from different protons within a molecule.
Sensitivity Good (ng to pg range).Very high (pg to fg range).Lower than chromatographic methods (µg to mg range).
Qualitative Info Limited to retention time and UV spectrum.Provides mass spectra for structural elucidation and impurity identification.Provides detailed structural information from chemical shifts and coupling constants.
Destructive Yes.Yes.No, the sample can be recovered.
Common Impurities Detected Polyalkylated products, positional isomers (ortho, meta), unreacted starting materials.Volatile impurities, isomers, byproducts from side reactions.A wide range of impurities, including residual solvents, starting materials, and byproducts.

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare Mobile Phase Prepare Mobile Phase Inject into HPLC Inject into HPLC Prepare Mobile Phase->Inject into HPLC Prepare Standard Solutions Prepare Standard Solutions Prepare Standard Solutions->Inject into HPLC Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->Inject into HPLC Separate on C18 Column Separate on C18 Column Inject into HPLC->Separate on C18 Column Detect by UV at 254 nm Detect by UV at 254 nm Separate on C18 Column->Detect by UV at 254 nm Generate Chromatogram Generate Chromatogram Detect by UV at 254 nm->Generate Chromatogram Construct Calibration Curve Construct Calibration Curve Generate Chromatogram->Construct Calibration Curve Calculate Purity Calculate Purity Construct Calibration Curve->Calculate Purity

Caption: HPLC experimental workflow for purity assessment.

Analytical_Methods_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR Synthesized this compound Synthesized this compound HPLC_Node High Resolution Good for Non-volatiles Synthesized this compound->HPLC_Node Purity Assessment GCMS_Node High Sensitivity Structural Info Synthesized this compound->GCMS_Node Purity & Impurity ID qNMR_Node Absolute Quantification Non-destructive Synthesized this compound->qNMR_Node Absolute Purity

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC is a reliable and robust method, particularly well-suited for routine quality control when high resolution of non-volatile impurities is required. Its primary limitation is the need for a specific reference standard for accurate quantification.

  • GC-MS excels in the analysis of volatile impurities and provides invaluable structural information for impurity identification. Its high sensitivity makes it ideal for detecting trace-level contaminants.

  • qNMR offers a powerful, non-destructive, and absolute method for purity determination without the necessity of a specific reference standard. This makes it particularly advantageous in early-stage research and development where certified standards may not be available.[5][6]

For a comprehensive purity profile of this compound, a combination of these techniques is often the most effective approach. HPLC or GC-MS can be used for initial screening and separation of impurities, while qNMR can provide a highly accurate and absolute purity value. This integrated analytical strategy ensures the highest confidence in the quality of the synthesized compound, a critical factor for success in research and drug development.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromobutyl)-4-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(4-Bromobutyl)-4-methylbenzene, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Hazardous Waste Characterization

As a halogenated organic compound, this compound requires careful evaluation to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local and international regulations.

Waste is generally classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity. Since this compound is not a specifically listed waste, its classification depends on its characteristics.

Due to the limited availability of specific data for this compound, a conservative approach is recommended. Assume the waste is hazardous unless reliable data proves otherwise. The following table summarizes the likely hazardous characteristics based on data from similar brominated organic compounds.

Hazardous CharacteristicEPA DefinitionAssessment for this compound
Ignitability Liquid with a flash point < 140°F (60°C)Unlikely to be ignitable. The flash point of the similar compound (4-Bromobutyl)benzene is reported as 142.5°C (288.5°F), which is well above the EPA threshold.[1]
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5Not expected to be corrosive. As a neutral organic compound, it is unlikely to exhibit extremes of pH.
Reactivity Unstable, reacts violently with water, or generates toxic gases when mixed with waterUnlikely to be reactive under normal conditions. However, it may be incompatible with strong oxidizing agents.
Toxicity Harmful if ingested or inhaled, or if it leaches toxic constituents into the environmentPotentially Toxic. Halogenated organic compounds are often toxic. Similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3][4][5] In the absence of specific toxicity data (e.g., LD50), it is prudent to manage this waste as toxic.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable plan for the proper disposal of this compound waste in a laboratory setting.

Experimental Workflow for Disposal

start Start: Generation of This compound Waste waste_characterization Step 1: Waste Characterization (Assume Hazardous/Toxic) start->waste_characterization segregation Step 2: Segregate Waste (Halogenated Organic Waste) waste_characterization->segregation container Step 3: Select Appropriate Container (Glass or HDPE, chemically resistant) segregation->container labeling Step 4: Label Container Correctly ('Hazardous Waste', constituents) container->labeling storage Step 5: Store Safely (Satellite Accumulation Area) labeling->storage pickup Step 6: Arrange for Disposal (Contact EHS/Licensed Contractor) storage->pickup end End: Waste Manifested and Removed for Proper Disposal pickup->end

Caption: Experimental workflow for the disposal of this compound.

1. Waste Characterization:

  • As a precautionary measure, classify all waste containing this compound as hazardous toxic waste.

2. Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6] Mixing these wastes can significantly increase disposal costs and complicate the disposal process.

  • Do not mix this waste with other incompatible waste types, such as strong acids, bases, or oxidizers.

3. Container Selection and Management:

  • Use a dedicated, properly labeled hazardous waste container made of a material compatible with brominated organic compounds, such as a glass bottle or a high-density polyethylene (HDPE) carboy.

  • The container must have a secure, tight-fitting lid to prevent leaks and evaporation.

  • Keep the container closed at all times, except when adding waste.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify all chemical constituents and their approximate percentages on the label. For example: "Halogenated Organic Waste: this compound (~5%), Methanol (~95%)."

  • Indicate the primary hazards, such as "Toxic."

5. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to capture any potential leaks.

  • Store away from sources of ignition and in a well-ventilated area.

6. Disposal:

  • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policies, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with an accurate description of the waste as required.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal route of this compound waste.

Disposal Decision Pathway

start Waste Generated: This compound is_halogenated Is the compound halogenated? start->is_halogenated segregate_halogenated Segregate as Halogenated Waste is_halogenated->segregate_halogenated Yes segregate_non_halogenated Segregate as Non-Halogenated Waste is_halogenated->segregate_non_halogenated No yes_halogenated Yes no_halogenated No assess_characteristics Assess RCRA Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) segregate_halogenated->assess_characteristics is_hazardous Does it exhibit any hazardous characteristics? assess_characteristics->is_hazardous hazardous_disposal Manage as Hazardous Waste: Follow Laboratory Protocol for Halogenated Hazardous Waste is_hazardous->hazardous_disposal Yes (Assume Toxicity) non_hazardous_disposal Consult EHS for Non-Hazardous Disposal Options is_hazardous->non_hazardous_disposal No (Data Required) yes_hazardous Yes no_hazardous No

Caption: Logical decision-making pathway for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.

References

Personal protective equipment for handling 1-(4-Bromobutyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling of 1-(4-Bromobutyl)-4-methylbenzene (CAS No. 99857-43-9). The following procedures are critical for ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling similar alkyl halides and hazardous chemicals.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1][2]
Hand Protection Chemically impermeable gloves, such as nitrile or neoprene, should be worn.[1][3] It is crucial to inspect gloves before each use and to consult the glove manufacturer's resistance guide for the specific chemical.[1] For tasks with a higher risk of splashing or fire, consider wearing a reusable base glove like Ansell Kevlar® Goldknit® under a disposable neoprene glove.[1]
Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton-based, non-synthetic clothing.[1][4] Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed below the waist.[1][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[5][7]

  • The storage container must be clearly labeled with the chemical name and hazard warnings.[4]

  • Keep the container tightly closed when not in use.[5][8]

2. Handling and Use:

  • All handling of this compound should occur within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Before starting any procedure, ensure that all necessary PPE is correctly worn.

  • Avoid contact with skin and eyes.[8]

  • Use the smallest practical quantity for the experiment to minimize risks.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.[3]

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[3]

  • For small spills, absorb the chemical with an inert material (e.g., sand, silica gel) and collect it into a suitable, closed container for disposal.[7]

  • Prevent the spilled chemical from entering drains or the environment.[3]

4. First Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]

  • Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][5] Seek medical attention if skin irritation occurs.[5]

  • Following eye contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Following ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and call a poison control center or doctor immediately.[3][5]

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect chemical waste in a suitable, closed, and properly labeled container.[7][8]

  • Dispose of the waste through an approved hazardous waste disposal plant.[5] Adhere to all local, regional, and national hazardous waste regulations.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Retrieve Chemical Retrieve Chemical Prepare Work Area->Retrieve Chemical Conduct Experiment Conduct Experiment Retrieve Chemical->Conduct Experiment Temporary Storage Temporary Storage Conduct Experiment->Temporary Storage Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Temporary Storage->Retrieve Chemical Label Waste Label Waste Segregate Waste->Label Waste Dispose via EH&S Dispose via EH&S Label Waste->Dispose via EH&S Spill Spill Evacuate & Secure Evacuate & Secure Spill->Evacuate & Secure Cleanup Cleanup Evacuate & Secure->Cleanup Exposure Exposure First Aid First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Bromobutyl)-4-methylbenzene
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Reactant of Route 2
1-(4-Bromobutyl)-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.